Product packaging for Bisphenol A(Cat. No.:CAS No. 71684-32-7)

Bisphenol A

Cat. No.: B10753360
CAS No.: 71684-32-7
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A (BPA) is a high-purity synthetic organic compound that serves as a fundamental building block in polymer science and a critical probe in endocrine disruption research. Its primary industrial and research application is as a monomer in the production of polycarbonate plastics and epoxy resins, where its dual phenol structure provides exceptional durability, clarity, and thermal resistance to the resulting polymers. In biomedical and toxicological research, this compound is extensively studied for its role as a xenoestrogen, capable of mimicking the hormone estrogen by binding to and activating estrogen receptors (ERα and ERβ). This mechanism of action makes it a vital tool for investigating the molecular pathways of endocrine signaling, the developmental and reproductive effects of endocrine-disrupting chemicals (EDCs), and for establishing safety thresholds in environmental and human health risk assessments. Researchers utilize BPA to model exposure scenarios, study epigenetic modifications, and understand the complex interplay between environmental chemicals and hormonal systems. Our product is supplied with detailed certificates of analysis to ensure batch-to-batch consistency, empowering researchers with reliable, high-quality material for their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B10753360 Bisphenol A CAS No. 71684-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Record name BISPHENOL A
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Exposure Assessment and Biomonitoring in Research Contexts

Human Exposure Pathways and Levels in Research Cohorts

Bisphenol A (BPA) is a chemical used in the manufacturing of polycarbonate plastics and epoxy resins. cbia.com Human exposure to this compound is widespread, and research has focused on identifying the primary pathways and levels of exposure in various populations.

Diet is considered the principal route of BPA exposure for the general population. cbia.comnih.gov Academic studies have consistently identified food, particularly canned food, as a major source. nih.goveuropa.eu The epoxy resins used to line metal food and beverage cans can contain BPA, which may migrate into the contents.

In a study conducted in Dallas, Texas, BPA was detected in 73% of canned food samples, whereas it was found in only 7% of non-canned foods, and at lower concentrations. nih.gov Based on these findings, the dietary intake for adults was calculated to be 12.6 ng/kg of body weight per day, with 12.4 ng/kg/day originating from canned foods alone. nih.gov Canned vegetables were the single largest contributor, accounting for 11.9 ng/kg/day. nih.gov

Another study highlighted the significant difference in BPA levels across various types of canned goods. The average concentrations were found to be highest in canned tuna, followed by beans, oil, eggplant, and tomato paste. researchgate.net Similarly, research in Korea identified food as the main source of exposure for all age groups in a scenario-based assessment. mdpi.com

Interactive Data Table: BPA Concentration in Various Canned Foods

Instructions:
Food CategoryMean BPA Concentration (µg/kg)
Canned Tuna48.94
Canned Beans6.62
Canned Oil5.27
Canned Eggplant3.32
Canned Tomato Paste2.88
Data sourced from a study on BPA in canned foods. researchgate.net

While diet is the primary exposure pathway, non-dietary routes also contribute to human exposure to BPA. canopea.be These routes include dermal absorption from handling thermal paper, inhalation of contaminated air and dust, and contact with various consumer products. nih.govnih.gov

Thermal paper, commonly used for receipts, is a significant source of dermal exposure. europa.euresearchgate.net One estimate suggests that for occupationally exposed individuals, such as cashiers, frequent contact with thermal paper could lead to a dermal absorption of 0.9543 µg/kg of body weight per day. mdpi.com

Inhalation of BPA can occur from contaminated dust and air, particularly in indoor environments. mdpi.com BPA has been detected in 86% of house dust samples at levels ranging from 0.2 to 17.6 µg/g. nih.gov It can be released from household items like epoxy-based flooring, adhesives, and electronics. mdpi.com For the general population, exposure from inhaling household dust is typically less than 5% of the total BPA exposure. canopea.be However, in specific indoor settings, the concentration can be higher. mdpi.com For example, BPA has been detected in the air of workplace plastics facilities at concentrations of 208 ng/m³. nih.gov

A study in Catalonia, Spain, estimated the total non-dietary exposure for pregnant women to have a mean value of 0.002 µg/kg of body weight per day. nih.gov In this cohort, indoor environments, especially dust ingestion, were the main non-dietary contributors to total BPA exposure, accounting for 60%. nih.gov Despite these sources, the study confirmed that dietary intake contributed to over 99.9% of the total BPA exposure. nih.gov

Occupational exposure to BPA can lead to significantly higher internal concentrations compared to the general population. nih.govnih.gov Workers in facilities that manufacture or use BPA are exposed through inhalation and dermal contact, often with raw or molten forms of the chemical in large quantities. cbia.com

A study by the National Institute for Occupational Safety and Health (NIOSH) in the U.S. investigated BPA exposure in workers from six companies that either produced BPA, BPA-based resins, or used BPA-filled waxes. cbia.com The results showed that, on average, these workers had urinary BPA levels approximately 70 times higher than adults in the U.S. general population, based on data from the National Health and Nutrition Examination Survey (NHANES). cbia.com

The highest exposures were found among workers who handled molten casting wax containing BPA. cbia.com Specific tasks associated with increased urinary BPA levels included handling bags or sacks of BPA and taking process or bulk samples for quality control. cbia.com In contrast, workers who handled a final resin product where only trace levels of BPA remained had the lowest urinary BPA levels. cbia.com

A review of 19 studies published between 2009 and 2017 consistently demonstrated that occupationally exposed individuals have significantly higher detected BPA levels than environmentally exposed populations. nih.govresearchgate.net One study noted that the median BPA concentration in workers exposed for more than five years was 27.18 ng/mL, compared to 9.73 ng/mL in those exposed for five years or less. nih.gov Another study comparing plastic manufacturing workers to a non-occupationally exposed group found a mean serum BPA concentration of 3.30 ng/mL in the exposed group versus 0.05 ng/mL in the control group. sapub.org

Interactive Data Table: BPA Levels in Occupationally Exposed vs. General Population

Instructions:
Population GroupMatrixMean BPA ConcentrationFold Increase
U.S. Manufacturing WorkersUrine~70x higher than general pop.70
Plastic Manufacturing WorkersSerum3.30 ng/mL66
Non-Occupationally Exposed (Control)Serum0.05 ng/mL1
Data compiled from NIOSH and other occupational health studies. cbia.comsapub.org

These findings highlight that non-dietary routes, particularly dermal contact and inhalation, are the predominant exposure pathways in occupational settings, in stark contrast to the dietary-driven exposure of the general population. cbia.com

Non-Dietary Exposure Routes in Research (e.g., dermal, inhalation, dust)

Biomonitoring Methodologies and Findings

Biomonitoring involves measuring chemical concentrations in human biological samples to assess exposure. For BPA, this is crucial for understanding the extent of human contact and for informing risk assessments.

BPA and its metabolites can be detected in various human biological matrices, including urine, blood (serum and plasma), breast milk, saliva, and placental tissue. Urine and serum are the most commonly used samples for biomonitoring studies.

Urine: Urine is the preferred matrix for assessing BPA exposure because the compound is rapidly metabolized and excreted. Biomonitoring studies overwhelmingly detect total BPA (the sum of the free form and its conjugated metabolites) in urine samples. nih.govnih.gov For instance, in a study of healthy infants, total BPA was detected in 93% of urine samples. nih.gov The geometric mean for total BPA in infant urine was 2.3 µg/L, while free BPA was much lower at 0.4 µg/L. nih.gov

Blood: BPA can also be measured in blood serum. A study of Chinese populations from 2004 to 2019 found that serum BPA concentrations gradually increased to 2.54 ng/mL by 2019. In occupationally exposed individuals, the detection rate and concentration of serum BPA have been shown to increase with the duration of exposure. nih.gov

Breast Milk: The presence of BPA in breast milk indicates that it can be transferred from mother to infant. nih.gov In one study, total BPA was detected in 75% of mothers' breast milk samples, with an interquartile range of 0.4 to 1.4 µg/L. nih.gov The detection of free BPA in breast milk was much lower. nih.gov

Various analytical methods are employed for the detection and quantification of BPA. The most sensitive and widely used method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Other methods include high-performance liquid chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assay (ELISA). sapub.orgdphen1.com A highly sensitive method using on-line solid-phase extraction (SPE) combined with UPLC-MS/MS has achieved a limit of quantification (LOQ) of 0.40 ng/mL for BPA in a 500 µL breast milk sample. dphen1.com

Large-scale biomonitoring programs have been essential for establishing baseline exposure levels and tracking trends in the general population.

National Health and Nutrition Examination Survey (NHANES): In the United States, the Centers for Disease Control and Prevention (CDC) conducts NHANES, which measures environmental chemicals in samples from a representative portion of the civilian population. epa.govepa.gov Data from NHANES has shown that BPA is detectable in the urine of over 92% of the general U.S. population. cbia.com These surveys provide valuable data for different age groups, including children (ages 6-17) and women of child-bearing age (16-49). epa.gov The data are often presented as median and 95th percentile concentrations to show typical and high-end exposures. epa.gov

European Human Biomonitoring Initiative (HBM4EU): In Europe, the HBM4EU project generated harmonized biomonitoring data across the continent. europa.eu Between 2014 and 2020, BPA was measured in the urine of 2,756 adults from 11 countries. europa.eu The study detected BPA in 92% of participants. europa.eu The initiative established a human biomonitoring guidance value (HBM-GV) to help interpret the results. A comparison of the biomonitoring data with the updated HBM-GV revealed that between 71% and 100% of the populations in the 11 participating countries had urinary BPA levels exceeding the guidance value, indicating a potential health concern. europa.eu

Other National Surveys: Other countries have also conducted national surveys. In Korea, biomonitoring studies have been ongoing since 2009, showing that more than 90% of Koreans have detectable levels of BPA in their urine. mdpi.com These studies have also indicated that exposure levels have generally decreased in all age groups since 2015. mdpi.com A review of biomonitoring studies from several countries, including Germany, found that BPA was detected in the urine of 85.8% of the 604 adults examined across the studies. nih.gov

These large-scale surveys consistently demonstrate that human exposure to BPA is widespread across different geographical regions. nih.gov

Environmental Fate and Transport in Academic Research

Environmental Distribution and Persistence in Modeled and Empirical Studies

Bisphenol A is frequently detected in aquatic environments due to continuous discharges from municipal and industrial sources. researchgate.net It is considered a compound of moderate hydrophobicity. mdpi.com In the environment, it is estimated that a significant portion of BPA is found in water and suspended solids (52%). mdpi.com While BPA degrades rapidly in surface water under certain conditions, its degradation can be slow under others. europa.eu

Studies have shown its presence in marine surface waters, sediments, and suspended matter. mdpi.com For instance, in Kaštela Bay in the Adriatic Sea, BPA concentrations in sediment samples ranged from 1.05 to 46.31 µg kg⁻¹, and were higher in suspended matter, ranging from 1.84 to 81.39 µg kg⁻¹. mdpi.com In comparison, studies in the Venice Lagoon found higher concentrations in sediments. mdpi.com The concentration of BPA can vary based on factors like temperature, pH, and the source of the discharge. hibiscuspublisher.com For example, surface water concentrations of up to 5.68 µg/L have been reported. mdpi.com A study of Taihu Lake in China found total concentrations of nine bisphenol analogues in the water ranging from 49.7 to 3480 ng/L, with a mean of 389 ng/L. nih.gov BPA, along with bisphenol AF (BPAF) and bisphenol S (BPS), were the most predominant analogues in the water. nih.gov

The leaching of BPA from plastic waste is a concern in marine environments, as studies suggest it may occur faster in marine than in freshwater systems, while bacterial degradation is slower. mdpi.com A microcosm study designed to investigate the distribution and fate of BPA in a four-compartment system (water, sediment, biota, and submerged aquatic vegetation) indicated that sediment was the dominant sink for the compound. nih.gov

Table 1: Concentration of this compound in Various Aquatic Environments

Location Matrix Concentration Range Average Concentration
Kaštela Bay, Adriatic Sea Sediment 1.05 - 46.31 µg kg⁻¹ 4.37 ± 6.47 µg kg⁻¹
Kaštela Bay, Adriatic Sea Suspended Matter 1.84 - 81.39 µg kg⁻¹ 14.77 ± 18.23 µg kg⁻¹
Thermaikos Bay, Greece Suspended Matter 26 - 160 µg kg⁻¹ Not Reported
Taihu Lake, China Water 49.7 - 3480 ng/L 389 ng/L
Surface Water (General) Water Up to 5.68 µg/L Not Reported

This table is interactive. Click on the headers to sort the data.

In terrestrial environments, soil and sediment are significant sinks for BPA. hibiscuspublisher.com It is estimated that soil accounts for about 25% and sediments for 23% of the environmental distribution of BPA. mdpi.com The compound's high octanol-water partition coefficient suggests it is more likely to be absorbed by soil or sediment than to remain dissolved in water. mdpi.com The improper disposal of products containing BPA is a primary source of contamination in the soil environment. mdpi.com

The presence of BPA in aquatic systems can also stem from its release from soil and sediment matrices. mdpi.com Changes in environmental conditions and the activity of soil microbiomes are key factors in the transfer of BPA from soil to aquatic environments. mdpi.com Research has shown that about 50% of BPA can be absorbed into sediments or soils. hibiscuspublisher.com The concentration of BPA in sediment is often high near sewage treatment plant discharge points. hibiscuspublisher.com Studies on soil adsorption have indicated that BPA can be unstable and mobile. hibiscuspublisher.com In a study of two rivers in Lagos, Nigeria, BPA was not detected in water samples but was found in sediment samples at concentrations up to ≤0.4 ng/g. scirp.org

While primarily found in aquatic and terrestrial systems, BPA can also be present in the atmosphere. mdpi.com The thermal degradation of BPA polycarbonate in the air begins at around 450°C, which is approximately 50°C lower than in a nitrogen atmosphere. marquette.edu The main degradation process involves chain scission of the isopropylidene linkage and hydrolysis or alcoholysis of the carbonate linkage. marquette.edu The presence of oxygen is believed to accelerate radical formation. marquette.edu The degradation in air is slower than in nitrogen in the main mass loss region, but it continues to degrade completely in air, whereas a residue remains in nitrogen. marquette.edu Cold atmospheric pressure plasma (CAP) has been studied as a method to remove BPA from aqueous systems, with results showing that after 480 seconds of treatment, 15-25% of the initial BPA remained. researchgate.net

Terrestrial System Dynamics (e.g., soil, sediment)

Biodegradation and Abiotic Transformation Processes

BPA is not classified as a persistent compound because it can be degraded through processes like photolysis and by bacteria, with an estimated environmental persistence of three to five days. hibiscuspublisher.com However, this degradation period is sufficient to have an impact on aquatic organisms. hibiscuspublisher.com

Biodegradation of BPA occurs under aerobic conditions by a diverse range of bacteria, fungi, algae, and even higher plants. acs.orgosti.gov The degradation process can involve both biotic and abiotic factors. iue.ac.cn Microbial degradation, particularly by bacteria, has been identified as the major factor in the natural attenuation of BPA. iue.ac.cncas.cn Some bacterial strains, such as Sphingomonas sp., metabolize BPA through a pathway involving oxidative skeletal rearrangement. ethz.ch This can lead to the formation of intermediates like 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone, which are further broken down. ethz.ch Another pathway involves an ipso-substitution mechanism. ethz.chasm.org

Abiotic processes also contribute to BPA transformation. acs.orgosti.gov Recent studies have shown that abiotic processes can lead to BPA transformation and mineralization even in the absence of oxygen, indicating its susceptibility to degradation under anoxic conditions. acs.orgosti.gov Non-thermal plasma coupled with persulfate has been shown to effectively degrade BPA, with radical quenching experiments indicating that SO4−•, OH•, O2−•, and 1O2 are important active substances in this process. mdpi.com The degradation of BPA can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. cas.cn

Bioaccumulation Potential in Organisms and Food Chains

Despite its relatively rapid degradation, BPA can be bioaccumulated in organisms. europa.eu However, it is not considered to be highly bioaccumulative. europa.eu Algae are capable of adsorbing, accumulating, transforming, and biodegrading BPA. researchgate.net Studies have shown that BPA can accumulate in algal cells. researchgate.net For example, after a 10-day exposure, the green alga Chlorella pyrenoidosa accumulated 15% of the initial radioactivity from a medium containing ¹⁴C-labeled BPA. researchgate.net The bioconcentration factor for total radioactivity in the algae reached a steady state after about four days of exposure. researchgate.net

There is evidence of trophic transfer of BPA and its derivatives. researchgate.net BPA derivatives absorbed and metabolized by algae have been shown to be transferred to rotifers that consume the algae. researchgate.net This suggests that BPA can move up the aquatic food chain. researchgate.net A study on Taihu Lake in China investigated the bioaccumulation and magnification of nine bisphenol analogues in aquatic organisms at different trophic levels. nih.gov The study found that the trophic magnification factors for BPAF, bisphenol C (BPC), and bisphenol Z (BPZ) were 2.52, 2.69, and 1.71, respectively, indicating their potential to biomagnify in the food web. nih.gov There was a significant positive correlation between the bioaccumulation factors of the bisphenols and their octanol-water partition coefficients. nih.gov In fish, BPA has been detected at concentrations ranging from 0.2 to 13,000 ng/g. researchgate.net

Mechanisms of Bisphenol a Toxicity and Endocrine Disruption in Academic Research

Endocrine Disrupting Actions

BPA's ability to disrupt the endocrine system stems from its interactions with multiple hormonal pathways. It is known to bind to various nuclear receptors and can trigger rapid, non-genomic signaling cascades. Furthermore, it can interfere with the production and breakdown of endogenous hormones. mdpi.commdpi.com

BPA has been shown to interact with a variety of nuclear receptors, which are proteins responsible for sensing hormones and regulating gene expression. plos.org These interactions can either mimic or block the actions of natural hormones, leading to a disruption of normal physiological processes. mdpi.complos.org

Estrogen Receptors (ERα and ERβ): BPA binds to both estrogen receptor subtypes, ERα and ERβ, although with a lower affinity than the natural hormone 17-β estradiol (B170435) (E2). rsc.orgnih.gov The binding affinity of BPA is generally weaker for ERs compared to E2, estimated to be 1,000 to 10,000 times less. rsc.org Despite this, BPA can still elicit significant estrogenic activity. rsc.org Some studies indicate that BPA has a higher relative binding affinity for ERβ than for ERα. rsc.org For instance, one study found that while BPA binds to ERα with a higher affinity than to ERβ, its derivatives BPAF and BPC show a preference for ERβ. nih.gov The interaction of BPA with estrogen receptors can lead to increased proliferation and migration of certain cancer cells. mdpi.com

Estrogen-Related Receptor γ (ERRγ): Research has demonstrated that BPA binds strongly to the human estrogen-related receptor-γ (ERR-γ). nih.gov In fact, BPA exhibits a high degree of selectivity for ERR-γ, binding to it much more strongly than to ER-α. nih.gov

Androgen Receptor (AR): BPA acts as an antagonist to the androgen receptor (AR). mdpi.comresearchgate.net It competes with endogenous androgens like 5α-dihydrotestosterone (DHT) for binding to the AR. mdpi.com In silico studies suggest that BPA can bind to multiple sites on the surface of the AR through hydrophobic interactions. mdpi.com This antagonistic action can interfere with androgen-dependent gene transcription and has been associated with adverse effects on male reproductive functions. mdpi.comresearchgate.net

Thyroid Hormone Receptors (TRα and TRβ): Due to its structural similarity to the thyroid hormone T3, the interaction between BPA and thyroid hormone receptors (TRs) has been a subject of investigation. mdpi.come-enm.org Studies have shown that BPA can bind to TRs, acting as both an agonist and an antagonist. mdpi.com It has the potential to impair thyroid hormone action by inhibiting T3 binding to the TR and suppressing its transcriptional activity. oup.com This interference can be partly attributed to the recruitment of the nuclear receptor corepressor (N-CoR) to the TR by BPA. oup.com Halogenated derivatives of BPA have also been shown to inhibit thyroid hormone receptors. nih.gov

Table 1: Interaction of Bisphenol A with Various Nuclear Receptors

Nuclear Receptor Type of Interaction Reported Effects in Research
Estrogen Receptor α (ERα) Agonist Binds with weaker affinity than estradiol, can induce estrogenic activity. rsc.orgnih.gov
Estrogen Receptor β (ERβ) Agonist Binds with weaker affinity than estradiol, some derivatives show preference for ERβ. rsc.orgnih.gov
Estrogen-Related Receptor γ (ERRγ) Agonist Binds with high affinity and selectivity. nih.gov
Androgen Receptor (AR) Antagonist Competes with endogenous androgens, inhibiting their action. mdpi.comresearchgate.net
Thyroid Hormone Receptors (TRα, TRβ) Agonist/Antagonist Can inhibit T3 binding and suppress transcriptional activity. mdpi.comoup.com
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Halogenated BPA derivatives can activate PPARγ. nih.gov
Glucocorticoid Receptor (GR) Interaction BPA has been shown to bind to GR. mdpi.com
Pregnane X Receptor Agonist BPA has been shown to bind to and activate this receptor. nih.gov

Non-Genomic Signaling Pathways

Beyond its direct interaction with nuclear receptors that regulate gene expression (genomic pathways), BPA can also elicit rapid biological responses through non-genomic signaling pathways. mdpi.comnih.gov These actions are often mediated by membrane-associated receptors. mdpi.com

One key player in BPA's non-genomic signaling is the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. mdpi.comoup.com BPA can bind to GPER, initiating rapid estrogenic signaling through the activation of cellular kinase systems. rsc.orgoup.com This can lead to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways. spandidos-publications.com For example, in zebrafish oocytes, BPA has been shown to inhibit meiotic maturation through a GPER/epidermal growth factor receptor (EGFR) pathway. oup.com In pheochromocytoma PC12 cells, BPA can induce dopamine (B1211576) release in a non-genomic manner, involving G-proteins and N-type calcium channels. researchgate.net These rapid, non-genomic actions can influence a variety of cellular processes, including cell proliferation, migration, and apoptosis. spandidos-publications.com

Academic research has demonstrated that BPA can interfere with the synthesis and metabolism of endogenous hormones, particularly steroid hormones and thyroid hormones. mdpi.commdpi.com

Steroidogenesis: BPA has been shown to disrupt steroidogenesis in various cell types. oup.com In human H295R adrenal carcinoma cells, BPA exposure led to decreased concentrations of androstenedione, testosterone (B1683101), cortisol, and cortisone, while increasing the levels of estrone (B1671321) and estradiol. oup.comresearchgate.net The primary mechanism for the increased estradiol was found to be the inhibition of its metabolism rather than increased aromatase activity. oup.comresearchgate.net Studies suggest that BPA can selectively inhibit the 17,20-lyase activity of the CYP17A enzyme, which is crucial for androgen synthesis. oup.comresearchgate.net In rat granulosa cells, BPA exposure has been shown to decrease estradiol production and the mRNA expression of aromatase. oup.com Furthermore, BPA can affect the expression of key genes involved in steroidogenesis, such as StAR (Steroidogenic Acute Regulatory Protein). oup.com

Thyroid Hormone Synthesis: BPA can also interfere with the synthesis of thyroid hormones. e-enm.org In vitro studies using FRTL5 rat thyroid cells have shown that BPA can increase the expression of genes involved in thyroid hormone synthesis, such as Tshr, Slc5a5, Tpo, and Tg. e-enm.org However, it has also been shown to decrease iodide uptake in these cells and inhibit the activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone production. e-enm.org

Oxidative Stress and Inflammation Pathways

A significant mechanism of this compound (BPA) toxicity involves the induction of oxidative stress and inflammation. researchgate.nettandfonline.com Exposure to BPA has been linked to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com This imbalance can lead to cellular damage, including lipid peroxidation and DNA damage. mdpi.commdpi.com

Numerous studies have demonstrated that BPA exposure leads to a decrease in the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.com Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, are often found to be increased. mdpi.commdpi.com For instance, in rats, BPA exposure resulted in reduced SOD activity and increased MDA levels in the small intestine and liver. mdpi.commdpi.com

The oxidative stress induced by BPA is closely linked to inflammatory responses. mdpi.com BPA can stimulate the production of pro-inflammatory cytokines. nih.gov Research has shown that BPA exposure upregulates inflammatory markers such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). tandfonline.commdpi.com In postmenopausal women, urinary BPA levels have been positively associated with serum levels of C-reactive protein (CRP) and urinary levels of MDA and 8-hydroxydeoxyguanosine (8-OHdG), markers of oxidative stress. researchgate.net This suggests a heightened susceptibility to BPA-induced inflammation and oxidative stress in this demographic. researchgate.net

Table 2: Impact of this compound on Markers of Oxidative Stress and Inflammation

Marker Effect of BPA Exposure Tissue/Model System
Superoxide Dismutase (SOD) Decreased activity Rat small intestine, Rat liver mdpi.commdpi.com
Malondialdehyde (MDA) Increased levels Rat small intestine, Rat liver, Human urine researchgate.netmdpi.commdpi.com
Glutathione Peroxidase (GSH-Px) Decreased activity Rat liver mdpi.com
Catalase (CAT) Increased activity Rat liver mdpi.com
Interleukin-1 (IL-1) Upregulated Rat small intestine mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) Increased levels Rat liver, Rat lung tandfonline.commdpi.com
Nuclear Factor-kappa B (NF-κB) Upregulated Rat small intestine, Rat lung tandfonline.commdpi.com
C-reactive protein (CRP) Positively associated Human serum (postmenopausal women) researchgate.net
8-hydroxydeoxyguanosine (8-OHdG) Positively associated Human urine (postmenopausal women) researchgate.net

Cellular Signaling Pathway Disruptions

This compound (BPA) is known to interfere with numerous cellular signaling pathways, contributing to its toxic and endocrine-disrupting effects. acs.orgresearchgate.net Its ability to mimic endogenous hormones, particularly estrogen, allows it to interact with various receptors and trigger aberrant downstream signaling cascades. nih.govtandfonline.com

Research has identified several key pathways that are consistently affected by BPA exposure across different species and tissues. These include pathways involved in cell proliferation, apoptosis, and metabolism. acs.org A comprehensive analysis revealed that the JUN/FOS, Epidermal Growth Factor Receptor (EGFR), Estrogen Receptor (ER), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and p53 signaling pathways are commonly impacted by BPA. acs.org

BPA has also been shown to modulate other critical signaling pathways. For example, it can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which are central to cell growth and survival. nih.govnih.gov In some contexts, BPA exposure leads to the activation of c-myc and p53, influencing cell proliferation and apoptosis. nih.gov Furthermore, BPA can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov The disruption of these intricate signaling networks underlies many of the adverse health outcomes associated with BPA exposure. researchgate.net

Gut Microbiome Modulation in Toxicological Research

Emerging research highlights the gut microbiome as a significant target of this compound (BPA) toxicity. mdpi.com Environmental toxicants like BPA can alter the composition and diversity of the gut microbiota, leading to a state of dysbiosis. mdpi.com These changes in the gut microbial community can, in turn, influence host health, including metabolic function and inflammatory responses. mdpi.comwur.nl

Studies in animal models have demonstrated that BPA exposure can lead to significant shifts in the gut microbiome. mdpi.com For example, in rats, BPA treatment was shown to reduce alpha-diversity and alter the relative abundance of several bacterial phyla. mdpi.com Specifically, an increase in the abundance of Firmicutes was observed at lower doses, while Tenericutes and Proteobacteria became more abundant at higher doses. mdpi.com Conversely, the relative abundance of Bacteroidetes decreased with BPA treatment. mdpi.com At the genus level, BPA exposure has been associated with an enrichment of pathogenic taxa like Escherichia-Shigella and a depletion of beneficial genera such as the Lachnospiraceae NK4A136 group. mdpi.com

These alterations in the gut microbiota are thought to contribute to the systemic toxicity of BPA. mdpi.com The disruption of microbial homeostasis can exacerbate gut inflammation and impair the intestinal barrier, potentially amplifying oxidative stress and other adverse effects throughout the body. mdpi.com The interplay between BPA, the gut microbiome, and host physiology is a critical area of ongoing toxicological research. researchgate.netnih.gov

Table 3: Reported Effects of this compound on Gut Microbiota Composition

Bacterial Taxon Change in Relative Abundance Experimental Model
Phylum Level
Firmicutes Increased (at 5 mg/kg) Rats mdpi.com
Bacteroidetes Decreased Rats mdpi.com
Proteobacteria Increased (at 50 mg/kg) Rats mdpi.com
Tenericutes Increased (at 50 mg/kg) Rats mdpi.com
Genus Level
Escherichia-Shigella Enriched Rats mdpi.com
Lachnospiraceae NK4A136 group Depleted Rats mdpi.com

Developmental and Reproductive Toxicology Research

Developmental Neurotoxicity Studies

Bisphenol A (BPA) exposure has been linked to a range of neurodevelopmental effects, impacting the fundamental processes of brain development and function. Research in this area has focused on how BPA interferes with neural stem cells, the formation of synapses, the physical structure of the brain, and ultimately, behavior.

The development of the nervous system relies on the precise regulation of neural stem cell (NSC) proliferation and differentiation into various neural cell types, including neurons, astrocytes, and oligodendrocytes. spandidos-publications.com Studies have shown that BPA can disrupt these critical early developmental processes.

Research findings on the impact of BPA on NSC proliferation have been varied. Some studies using rat and human NSCs have indicated that BPA exposure can increase NSC proliferation. frontiersin.org Conversely, other research has demonstrated that BPA exposure leads to a decrease in the proliferation of mouse and rat NSCs, both in laboratory cell cultures and in living organisms. frontiersin.org For instance, in human brain-derived cells and NSCs from rat hippocampi, BPA was found to significantly decrease markers of neuronal proliferation and differentiation. preprints.org

BPA has also been shown to influence the differentiation of NSCs. In cells from the brains of rat embryos, BPA exposure resulted in decreased maturation of neurons and oligodendrocytes, while promoting an increase in astrocyte differentiation. preprints.org This suggests that BPA can alter the balance of different cell types in the developing brain. mdpi.com Furthermore, in a 3D neurosphere model using human neural progenitor cells, an analog of BPA, Bisphenol AF (BPAF), was found to affect the migration distance of neurons. nih.gov The mechanisms underlying these effects are thought to involve the disruption of key signaling pathways and gene expression critical for NSC development. preprints.org

Table 1: Effects of this compound on Neural Stem Cell Proliferation and Differentiation

Model System BPA Concentration Observed Effects Reference
Rat Hippocampal NSCs & Human Brain-Derived Cells Not Specified Decreased BrdU-positive and β-III tubulin-positive cells preprints.org
Rat Embryonic/Fetal Brain Cells 0.05 µM to 100 µM Decreased neuron and oligodendrocyte maturation, increased astrocyte differentiation preprints.org
Zebrafish Brains 0.0068 μM Premature neurogenesis in the hypothalamus mdpi.com
Fruit Fly Larval Brain 1 mM Reduction in the number of mitotically active cells mdpi.com
Human Neural Progenitor Cells (ReNcell CX) Not Specified Reduced proliferation and altered differentiation towards neurons nih.gov
Human iPSC-derived Neural Spheroids 0.01, 0.1, 1 µM Decreased average spheroid size frontiersin.org

Studies have revealed that BPA exposure can alter the physical structure of synapses. For example, in the hippocampus of male mice exposed to BPA perinatally, researchers observed enlarged synaptic clefts, reduced active zones, and thinned postsynaptic densities. preprints.org In cultured mouse neuroblasts, BPA exposure led to a reduced number of synapses. mdpi.com

BPA also impacts the molecular components of synapses. It has been shown to affect the expression of proteins crucial for synaptic morphology and stability, such as Drebrin (Dbn), MAP2, Tau, and Synaptophysin (SYP). mdpi.comresearchsquare.com Specifically, BPA exposure has been linked to decreased expression of Dbn, MAP2, and Tau, and increased expression of SYP in certain cell models. mdpi.com

Furthermore, BPA exposure has been found to affect synaptic plasticity. Maternal exposure to BPA has been shown to reduce dendritic spine density in the offspring's brain and alter long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. preprints.org In adult male rats, BPA has been shown to impair memory and reduce dendritic spine density. mednexus.org The compound has also been found to interfere with the normal hormonal regulation of synaptic plasticity and memory in female mice. nih.gov

Table 2: Impact of this compound on Synaptogenesis and Synaptic Plasticity

Model System BPA Exposure Details Key Findings Reference
Male Mice (Perinatal Exposure) 0.4 - 4 mg/kg/day Altered synaptic structure in the hippocampus (enlarged synaptic clefts, reduced active zones) preprints.org
Cultured Mouse Neuroblasts (Neuro-2a cells) 50 µM to 200 µM Cell shrinkage and reduced number of synapses mdpi.com
Cultured Rat Hippocampal Neurons 10–100 nM Increased motility and density of dendritic filopodia, increased dendrite length mdpi.com
Female Mice 40, 400 µg/kg/day for 8 weeks Interfered with hormonal regulation of synaptic plasticity and memory nih.gov
Adult Male Rats Not Specified Impaired memory and reduced dendritic spine density mednexus.org

Exposure to this compound has been associated with various structural and morphological changes in the brain. nih.govresearchgate.net These alterations can have significant implications for neurological function. nih.gov

Animal studies have demonstrated that BPA exposure can lead to observable changes in brain structure. For instance, rats that were chronically exposed to BPA during prenatal development and postnatal weaning were found to have significantly enlarged lateral ventricles. mdpi.com This enlargement was hypothesized to be a result of a BPA-induced increase in cerebrospinal fluid pressure and circulation. mdpi.com

At the cellular level, BPA has been shown to induce morphological changes in neuronal cells. In PC12 cells, a cell line used in neurological research, exposure to BPA caused the cells to adopt a more rounded structure with fewer and shorter branches and axons. researchgate.net Furthermore, studies on cultured mouse neuroblasts have shown cell shrinkage upon exposure to BPA. mdpi.com BPA exposure can also lead to a decrease in axon length. nih.govresearchgate.net

Research has also pointed to BPA's effects on glial cells, which are non-neuronal cells that play supportive roles in the nervous system. BPA exposure has been linked to astrogliosis, an increase in the number of astrocytes due to the destruction of nearby neurons, and has been shown to significantly reduce myelination, the process of forming a myelin sheath around a nerve to allow nerve impulses to move more quickly. nih.govresearchgate.net

Developmental exposure to this compound has been linked to a variety of neurobehavioral changes in animal models, including effects on anxiety, learning and memory, social behavior, and activity levels. mdpi.comnih.gov These behavioral outcomes are thought to be a consequence of the underlying neuronal and synaptic alterations caused by BPA. mdpi.com

Numerous studies have reported that early life exposure to BPA can lead to increased anxiety-like behaviors in offspring, with some studies noting sex-specific effects. mdpi.com For example, some investigations in rodents found an increase in anxiety-like behaviors in males but not females, while another study observed the opposite. mdpi.com Epidemiological studies have also suggested a correlation between prenatal BPA exposure and an increased risk of anxiety and depression in children. jst.go.jp

Learning and memory deficits are another significant neurobehavioral outcome associated with BPA exposure. mdpi.com Animal studies have demonstrated that developmental exposure to BPA can impair cognitive functions. nih.gov For instance, rats exposed to BPA have shown impaired learning and memory abilities. mednexus.org

BPA exposure has also been shown to influence social behaviors. nih.gov In mice, perinatal exposure to BPA has been observed to affect the display of juvenile social behaviors. nih.gov Furthermore, research on mice has indicated that exposure to BPA can impair social interaction. researchgate.net

Alterations in locomotor activity, including hyperactivity, have also been documented. mdpi.com In male rats, BPA exposure during lactation was associated with hyperactivity. nih.gov

Table 3: Neurobehavioral Outcomes Associated with this compound Exposure in Animal Models

Behavioral Domain Animal Model Key Findings Reference
Anxiety Rodents Increased anxiety-like behaviors, often in a sex-specific manner. mdpi.com
Learning & Memory Rats Impaired learning and memory ability. mednexus.org
Social Behavior Mice Influenced the display of juvenile social behaviors; impaired social interaction. nih.govresearchgate.net
Hyperactivity Male Rats Associated with hyperactivity when exposed during lactation. nih.gov

Brain Structural and Morphological Alterations

Reproductive System Impact Research

This compound is a known endocrine disruptor that has been shown to negatively affect the male reproductive system. mdpi.com Research has indicated that BPA exposure can lead to a variety of adverse effects on male fertility by impacting hormone levels, sperm quality, and testicular function. mdpi.com

One of the primary ways BPA affects the male reproductive system is by disrupting hormone signaling. mdpi.com Studies have shown that BPA exposure is associated with altered levels of several key reproductive hormones. A meta-analysis of epidemiological studies revealed that urinary BPA concentration was linked to increased levels of sex hormone-binding globulin (SHBG) and estradiol (B170435) (E2), and reduced levels of biologically active androgens. mdpi.com Animal studies have also demonstrated that BPA can disrupt the hypothalamic-pituitary-gonadal axis and decrease the concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com

These hormonal disturbances can, in turn, affect spermatogenesis, the process of sperm production. mdpi.com Research has consistently shown a negative correlation between BPA exposure and sperm quality. The aforementioned meta-analysis found that higher urinary BPA concentrations were associated with lower sperm concentration and a lower total sperm count. mdpi.com Other studies have linked BPA exposure to reduced sperm motility and abnormal sperm shape. healthandenvironment.org

BPA also appears to have direct toxic effects on testicular cells. oup.com It has been shown to affect Leydig cells, which are responsible for producing testosterone (B1683101), as well as Sertoli and germ cells. oup.com Furthermore, BPA exposure has been associated with oxidative stress in the testis and can induce damage to mitochondria within testicular cells, which can impair sperm production and function. mdpi.comoup.com

Table 4: Effects of this compound on the Male Reproductive System

Parameter Finding Supporting Evidence Reference
Hormone Levels Increased SHBG and E2, reduced active androgens Meta-analysis of epidemiological studies mdpi.com
Decreased LH and FSH Animal studies mdpi.com
Sperm Quality Negative correlation with sperm concentration and total sperm count Meta-analysis of epidemiological studies mdpi.com
Reduced sperm motility and abnormal sperm shape Human and animal studies healthandenvironment.org
Testicular Function Affects Leydig, Sertoli, and germ cells Animal studies oup.com
Induces oxidative stress and mitochondrial damage in the testis Animal studies mdpi.comoup.com

Table 5: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound (BPA) | | Bisphenol AF (BPAF) | | Bisphenol S (BPS) | | Estradiol (E2) | | Estradiol benzoate (B1203000) (EB) | | Luteinizing hormone (LH) | | Follicle-stimulating hormone (FSH) | | Sex hormone-binding globulin (SHBG) | | Drebrin (Dbn) | | Microtubule-associated protein 2 (MAP2) | | Tau | | Synaptophysin (SYP) | | BrdU | | β-III tubulin |

Testicular Cell Function (e.g., Leydig, Sertoli Cells)

Female Reproductive System Studies

The female reproductive system is also a significant target for BPA-induced disruption, with effects observed on oocytes, ovarian function, and the uterus.

BPA exposure has been shown to have detrimental effects on oocyte quality and maturation. researchgate.net In vitro studies have demonstrated that BPA can increase meiotic cell cycle arrest, alter oocyte morphology, and cause abnormal meiotic spindle and chromosomal alignment. researchgate.netoup.com Exposure to BPA during the final stages of oocyte maturation is associated with cell cycle delays and spindle abnormalities. oncotarget.com

Research has found that women with higher serum BPA levels may have poorer oocyte maturation rates. bioscientifica.com In animal models, BPA exposure decreased the rate of oocyte maturation by disrupting spindle organization and chromosome alignment. d-nb.info Furthermore, BPA has been shown to increase oxidative stress in oocytes, which can impair their developmental competence. d-nb.infoanimal-reproduction.org

BPA can impair ovarian development and the function of ovarian follicles. d-nb.info It has been shown to negatively affect follicular growth and steroidogenesis. bioscientifica.com Exposure to BPA can lead to an increase in the number of atretic (degenerating) ovarian follicles. researchgate.net

BPA disrupts steroidogenesis in granulosa cells, which are crucial for follicle development and hormone production. bioscientifica.com Studies have found that BPA can alter the expression of genes related to steroidogenesis and apoptosis in these cells, leading to reduced concentrations of estradiol and progesterone (B1679170). researchgate.net This disruption of hormone production within the follicle can impair follicular growth and the quality of the oocyte. researchgate.net

Research indicates that BPA exposure can alter uterine morphology and function. d-nb.info In animal models, BPA has been shown to increase uterine weight in a dose-dependent manner. oup.com This uterotrophic effect is characterized by an increase in the height of the luminal epithelial cells and the thickness of the stromal and myometrial layers of the uterus. oup.com

BPA exposure during critical developmental windows, such as gestation, has been found to result in defective uterine receptivity, which is essential for successful embryo implantation. mdpi.com Studies in mice have shown that exposure to BPA during early gestation altered uterine morphology and significantly reduced the number of implantation sites. mdpi.com

Hormone Level Alterations in Female Subjects

This compound (BPA) has been shown to interfere with the endocrine system, leading to alterations in the levels of several key reproductive hormones in females. Research indicates that BPA can mimic estrogen, binding to estrogen receptors and potentially disrupting the normal hormonal balance crucial for reproductive health. nih.gov Studies have investigated the association between BPA exposure and circulating levels of hormones such as estradiol, progesterone, follicle-stimulating hormone (FSH), luteinizing hormone (LH), and prolactin (PRL). mdpi.com

In women with Polycystic Ovary Syndrome (PCOS), a condition often characterized by hormonal imbalances, a positive correlation has been observed between serum BPA levels and concentrations of 17β-estradiol, the LH/FSH ratio, and androstenedione. gremjournal.comgremjournal.com Specifically, one study reported a significant positive correlation between serum BPA and 17β-estradiol (r=0.58) and the LH/FSH ratio (r=0.58) in PCOS patients. gremjournal.comgremjournal.com Conversely, a negative correlation was noted between BPA and sex hormone-binding globulin (SHBG) in the same group. gremjournal.com These findings suggest that BPA exposure might exacerbate the hormonal disruptions inherent in PCOS. gremjournal.comgremjournal.com It is hypothesized that BPA may directly stimulate androgen production in ovarian theca cells and affect the gonadotropin-releasing hormone (GnRH) pulse generator in the hypothalamus, leading to increased LH and decreased FSH secretion. gremjournal.comgremjournal.com

Studies involving occupational exposure have also revealed connections between BPA and hormone levels. In female workers, higher BPA exposure has been associated with elevated levels of prolactin and progesterone. mdpi.comresearchgate.netnih.gov One study found a significant positive association between urinary BPA concentrations and both prolactin and progesterone levels. mdpi.comnih.govresearchgate.net A positive, though borderline significant, association with estradiol (E2) was also seen in exposed workers, while an inverse association with FSH was noted in an unexposed control group, suggesting that even low-dose environmental exposure may have an effect. mdpi.comnih.govresearchgate.net

Animal studies further support the hormone-altering effects of BPA. In rats, continuous exposure to certain doses of BPA has been shown to decrease serum estradiol levels, particularly over a long-term period of one year. oup.com These findings, however, can vary based on the dose and timing of exposure. oup.com The collective evidence from human and animal studies points towards BPA's potential to disrupt female reproductive hormone homeostasis, although the precise impacts can be influenced by factors such as dose, duration of exposure, and the subject's underlying health status. mdpi.com

HormoneObserved Effect of BPA ExposureStudy PopulationCitation
Estradiol (E2)Positive correlationWomen with PCOS gremjournal.comgremjournal.com
Estradiol (E2)Positive association (borderline significance)Occupationally exposed female workers mdpi.comnih.govresearchgate.net
Estradiol (E2)Decreased levelsRats (long-term continuous exposure) oup.com
LH/FSH RatioPositive correlationWomen with PCOS gremjournal.comgremjournal.com
Follicle-Stimulating Hormone (FSH)Inverse associationUnexposed women (general population) mdpi.comresearchgate.net
Prolactin (PRL)Increased levelsOccupationally exposed female workers mdpi.comresearchgate.netnih.gov
Progesterone (PROG)Increased levelsOccupationally exposed female workers mdpi.comresearchgate.netnih.gov
AndrostenedionePositive correlationWomen with PCOS gremjournal.com
Sex Hormone-Binding Globulin (SHBG)Negative correlationWomen with PCOS gremjournal.com

Transgenerational and Multigenerational Effects on Development and Reproduction

Exposure to this compound can lead to adverse reproductive and developmental outcomes that persist across multiple generations, a phenomenon categorized as multigenerational and transgenerational effects. Multigenerational effects are observed in generations directly exposed to the chemical, including the initial organism (F0), its developing fetuses (F1), and the germ cells within those fetuses that will form the F2 generation. plos.org Transgenerational effects are heritable changes observed in generations (F3 and beyond) that were not directly exposed to the initial environmental insult. oup.com These effects are believed to be mediated by epigenetic mechanisms, such as DNA methylation and histone modifications, which alter gene expression without changing the underlying DNA sequence. mdpi.commdpi.com

Research in animal models has provided significant evidence for these heritable effects. For instance, when pregnant female mice (F0 generation) are exposed to BPA, the reproductive health of their male offspring can be impacted for several generations. nih.gov Studies have shown that paternal exposure to BPA can disrupt spermatogenesis, reduce sperm count and motility, and alter sperm DNA methylation patterns, with effects observed in the F1 and F2 generations (multigenerational) and, in some cases, partially into the F3 generation (transgenerational). oup.comnih.gov Similarly, prenatal exposure to BPA in mice was found to decrease sperm count and motility and disrupt germ cell development in F3 males, indicating a transgenerational impact on male reproductive function. mdpi.com

In female offspring, ancestral BPA exposure has also been shown to have lasting consequences. Studies in zebrafish demonstrated that treating the F0 generation with BPA led to reduced fertility that persisted up to the F2 generation. nih.gov These effects were linked to altered expression of genes crucial for reproduction, such as estrogen receptors (esr) and genes involved in steroidogenesis (star). nih.gov Furthermore, changes in the expression of the anti-Müllerian hormone (amh) gene, associated with hyper-methylation of its promoter, were observed up to the F3 generation, providing strong evidence for stable, transgenerational epigenetic alterations. nih.gov In rats, ancestral exposure to BPA resulted in a reduction of ovarian follicles, altered estrous cyclicity, and decreased fertility up to the F3 generation. mdpi.com

The mechanism underlying these inherited changes involves the stable transmission of epigenetic marks through the germline (sperm and eggs). mdpi.com BPA exposure can lead to permanent changes in the epigenome of germ cells, causing DNA methylation abnormalities that are passed down to subsequent generations. mdpi.com These epigenetic alterations can affect the expression of genes critical for development and reproduction, leading to the inheritance of disease susceptibility or reproductive dysfunction without any further chemical exposure. mdpi.comfrontiersin.org

Animal ModelExposure DetailsObserved Multigenerational/Transgenerational EffectsAffected GenerationsCitation
MousePaternal exposure of F0 malesDisrupted spermatogenesis, decreased sperm count and motility, altered sperm DNA methylation.F0, F1, F2 (multigenerational); Partial effects in F3 (transgenerational) oup.comnih.gov
MouseGestational exposure of F0 femalesImpaired male reproduction (disrupted testicular germ cell organization, decreased sperm count and motility).F1, F2 (multigenerational) nih.gov
ZebrafishF0 female exposureAffected adult female fertility; altered transcript levels of reproductive genes (esr, star, lhcgr, fshr).F0, F1, F2 nih.gov
ZebrafishF0 female exposureReduced amh transcript levels associated with promoter hyper-methylation.Up to F3 (transgenerational) nih.gov
ZebrafishDietary administration to F0Retraction of ovaries and testes, lowered survival and increased malformation in offspring; lower sperm motility.Effects on malformation up to F3; sperm motility effects up to F2 nih.gov
RatGestational exposureReduction of ovarian follicle numbers, delayed puberty, altered estrous cyclicity, decreased fertility.Up to F3 (transgenerational) mdpi.com
RatGestational exposureTestes dysfunctions and differential DNA methylation regions in sperm.F3 (transgenerational) mdpi.com

Immunomodulatory Effects Research

Impact on Innate Immune System Components (e.g., Macrophages)

The innate immune system, the body's first line of defense, is a significant target of BPA's immunomodulatory effects. mdpi.com Macrophages, key cells of the innate system, have been a primary focus of research. mdpi.comimrpress.com Studies have shown that BPA can alter macrophage numbers, viability, and core functions. nih.govmdpi.com

Exposure to BPA has been demonstrated to decrease the phagocytic activity of macrophages, potentially impairing the clearance of pathogens. nih.govmdpi.comoup.com In some studies, BPA exposure led to a decrease in the number of macrophages due to increased apoptosis (cell death). nih.govmdpi.com Conversely, other research indicates BPA can elevate the presence of pro-inflammatory monocytes and macrophages in the bloodstream and peritoneal cavity. mdpi.com

BPA also influences macrophage polarization, the process by which these cells adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). imrpress.com Some studies report that BPA can induce an M2 phenotype while decreasing the production of cytokines like IL-6, IL-10, and IL-1β. imrpress.com It has also been shown to increase the expression of both M1 markers (like NOS2) and M2 markers (such as Arg-1 and CD206). oup.com The compound can also inhibit the adherence of peritoneal macrophages, a crucial step in their response to infection. imrpress.commdpi.com

These varied effects suggest that BPA can dysregulate fundamental macrophage functions, impacting their ability to respond to threats and maintain tissue homeostasis. imrpress.comimrpress.com

Table 1: Research Findings on the Impact of Bisphenol A on Macrophages Users can sort and filter the data by clicking on the table headers.

EffectModel/SystemKey FindingsCitations
Decreased PhagocytosisMacrophage cell lines and developmental mouse modelsBPA exposure impairs the ability of macrophages to engulf pathogens. nih.govmdpi.comoup.com
Altered Cell NumberMacrophage cell lines and diabetic mouse modelExposure can lead to a decrease in macrophage numbers through apoptosis. nih.govmdpi.com
Increased Pro-inflammatory MacrophagesMouse models (peripheral blood and peritoneal macrophages)BPA exposure elevated pro-inflammatory monocyte and macrophage populations. mdpi.com
Inhibited AdherenceRat peritoneal macrophagesBPA inhibited the ability of macrophages to adhere, without affecting viability. imrpress.com
Modulated PolarizationHuman and murine macrophage cell linesBPA can induce an alternative (M2) macrophage activation and upregulate both M1 and M2 markers. imrpress.comoup.com
Altered Gene ExpressionPeritoneal macrophagesChronic exposure to BPA adversely affected the expression of genes for proinflammatory cytokines and scavenger receptors. oup.com

Impact on Adaptive Immune System Components (e.g., T and B Lymphocytes)

BPA also exerts significant effects on the adaptive immune system, which is responsible for specific, long-term defense against pathogens. researchgate.netmdpi.com T and B lymphocytes, the primary cells of adaptive immunity, are key targets. mdpi.com

Research shows that BPA can alter the balance of T helper (Th) cell subsets, which are crucial for orchestrating immune responses. mdpi.comnih.gov Exposure has been linked to a decrease in the population of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and preventing autoimmunity. nih.govmdpi.com This reduction in Tregs can lead to an imbalance between Th1 and Th2 responses. nih.govmdpi.comnih.gov Specifically, BPA appears to favor Th2-dominant responses in adults and can promote both Th1 and Th2 cytokine production following prenatal exposure. mdpi.comrsc.org Furthermore, BPA can over-activate Th17 cells, shifting the immune system towards a more pro-inflammatory state. mdpi.com In some animal models, prenatal BPA exposure led to an increase in splenic CD4+ (T helper) and CD8+ (cytotoxic T cell) populations. nih.gov

Regarding B lymphocytes, studies have indicated that BPA can be cytotoxic, reducing B-cell survival and viability. mdpi.com However, it has also been shown to increase the production of certain types of antibodies, such as IgA and IgG2a, in mice. mdpi.comfrontiersin.org

Table 2: Research Findings on the Impact of this compound on T and B Lymphocytes Users can sort and filter the data by clicking on the table headers.

EffectCell TypeKey FindingsCitations
Altered T Cell DifferentiationT helper (Th) cellsFavors Th2 development in adults and promotes both Th1 and Th2 responses after prenatal exposure. mdpi.comrsc.org
Reduced Regulatory T cellsRegulatory T cells (Tregs)BPA exposure can decrease the number of Treg cells, disrupting immune balance. nih.govmdpi.com
Increased Pro-inflammatory T cellsTh17 cellsLow doses can over-activate Th17 cells, promoting inflammation. mdpi.com
Increased T Cell PopulationsCD4+ and CD8+ T cellsPrenatal exposure in mice increased splenic T cell populations. nih.gov
Reduced B Cell ViabilityB lymphocytesBPA demonstrated cytotoxicity towards human B cells, reducing their survival. mdpi.com
Increased Antibody ProductionB lymphocytesIn mice, BPA increased the production of IgA and IgG2a antibodies. mdpi.comfrontiersin.org

Cytokine and Chemokine Production Modulation

Cytokines and chemokines are signaling proteins that are critical for communication between immune cells. BPA has been shown to dysregulate the production of these molecules, thereby altering inflammatory and immune responses. nih.gov

Studies have consistently demonstrated that BPA can enhance the production of pro-inflammatory cytokines. mdpi.com For example, exposure has been linked to increased secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). imrpress.commdpi.comrsc.org Simultaneously, BPA can suppress the release of anti-inflammatory and regulatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). imrpress.comrsc.org This shift towards a pro-inflammatory profile can disrupt immune homeostasis. imrpress.comrsc.org

Research on human macrophage cell lines has revealed complex, dose-dependent effects. nih.gov At a low concentration (0.1µM), BPA and its analog BPAF were found to generally increase the secretion of a range of cytokines and chemokines, including Interferon-gamma (IFN-γ), IL-8, and MIP-1b. nih.gov At a higher concentration (1µM), these chemicals tended to suppress cytokine secretion, while at 10µM, they again increased their secretion. nih.gov Across these studies, IL-10 was identified as the most consistently decreased cytokine. nih.gov

Table 3: Modulation of Cytokine and Chemokine Production by this compound Users can sort and filter the data by clicking on the table headers.

Cytokine/ChemokineEffectModel/SystemCitations
TNF-αIncreasedHuman and mouse macrophages nih.govimrpress.commdpi.comrsc.org
IL-6IncreasedHuman and mouse macrophages imrpress.commdpi.comrsc.org
IL-10DecreasedHuman macrophages, M2 macrophages nih.govimrpress.commdpi.comrsc.org
TGF-βDecreasedHuman macrophage cell line (THP-1) imrpress.comrsc.org
IFN-γIncreased (at 0.1µM and 10µM)Human macrophage cell line (U937) nih.gov
IL-8Increased (at 0.1µM and 10µM)Human macrophage cell line (U937) nih.gov
IL-17IncreasedMouse spleen T lymphocytes mdpi.com

Association with Autoimmunity and Inflammatory Conditions

By disrupting immune cell function and promoting a pro-inflammatory environment, BPA exposure has been associated with an increased risk for autoimmune diseases and chronic inflammatory conditions. rsc.orgmdpi.combenthamdirect.com The European Food Safety Authority (EFSA) acknowledged these concerns by lowering the tolerable daily intake for BPA, citing evidence of its effects on immune cells involved in inflammatory and autoimmune conditions. europa.eu

BPA's structural similarity to estrogen allows it to act as a xenoestrogen, which is a key mechanism through which it is thought to promote autoimmunity. mdpi.comtandfonline.com It can participate in the development of autoimmune responses by altering the function of T-cells and disrupting the processes that eliminate self-reactive immune cells. rsc.org

Specific links have been investigated between BPA and several autoimmune disorders. benthamdirect.com Studies have found an association between serum BPA levels and thyroid autoimmunity, particularly the presence of thyroid peroxidase antibodies (TPOAb), a key marker for autoimmune thyroid disease. mdpi.comfrontiersin.org Research has also suggested that BPA exposure may exacerbate diseases like multiple sclerosis and could be a contributing factor in the development of type 1 diabetes, partly by promoting inflammation through alterations in the gut microbiota. nih.govrsc.org The compound's ability to induce chronic inflammation further links it to conditions such as cardiovascular disease. nih.gov

Immunodeficiency Studies

While much of the research focuses on BPA's role in promoting inflammation and autoimmunity, some studies suggest it can also suppress immune responses, potentially leading to a state of immunodeficiency. nih.gov This immunosuppressive effect could increase susceptibility to infections. nih.gov

Research has shown that BPA can suppress Th1-type immune responses, which are critical for defending against intracellular pathogens. nih.gov This suppression might increase the risk of infections and could also be linked to an increased risk for developing allergies by skewing the immune system towards Th2-type responses. nih.gov A study involving perinatal BPA exposure in rats demonstrated an impaired systemic cellular immune response, which made the young rats more susceptible to an intestinal parasitic infection. europa.eu

Metabolic and Endocrine System Research Beyond Reproduction

Glucose Metabolism Dysregulation

Bisphenol A (BPA) has been shown to interfere with glucose homeostasis, a critical factor in the development of metabolic disorders like type 2 diabetes. mdpi.comdiabetesandenvironment.org Research indicates that BPA can alter glucose metabolism by affecting key organs such as the liver, pancreas, and adipose tissue, as well as influencing neuroendocrine regulation. openbiotechnologyjournal.com

Insulin (B600854) Sensitivity and Resistance

A significant body of research points to BPA's role in promoting insulin resistance. mdpi.combioscientifica.com Both in vivo and in vitro studies have demonstrated that exposure to BPA can impair insulin signaling pathways. For instance, in human adipocytes, low doses of BPA have been shown to hinder insulin-stimulated glucose utilization and disrupt insulin signaling. Similarly, studies on the 3T3-L1 murine adipose cell line revealed that BPA impaired insulin-stimulated receptor phosphorylation, leading to decreased insulin sensitivity.

Animal studies further support these findings. Long-term oral exposure to BPA in male mice on a high-fat diet induced glucose intolerance and insulin resistance. bioscientifica.com This was associated with reduced phosphorylation of key proteins in the insulin signaling cascade, such as Akt and GSK3β, in skeletal muscle. bioscientifica.com Some studies suggest that these effects may be mediated by alterations in adipocytokine levels. bioscientifica.com Interestingly, some research has shown that BPA's effects can be non-monotonic, meaning that lower doses may have more significant effects than higher doses. mdpi.com For example, pregnant mice exposed to a lower dose of BPA (10 µg/kg/day) exhibited more pronounced glucose intolerance and hepatic insulin resistance compared to those exposed to a higher dose (100 µg/kg/day). mdpi.com

Study ModelKey Findings on Insulin Sensitivity/ResistanceCitation
Human Adipocytes (in vitro)Low doses of BPA impaired insulin-stimulated glucose utilization and insulin signaling.
3T3-L1 Murine Adipose Cell Line (in vitro)BPA impaired insulin-stimulated receptor phosphorylation, leading to decreased insulin sensitivity.
Male Mice (in vivo)Long-term oral BPA exposure induced glucose intolerance and insulin resistance, with reduced Akt and GSK3β phosphorylation in skeletal muscle. bioscientifica.com
Pregnant Mice (in vivo)Lower doses of BPA caused more significant glucose intolerance and hepatic insulin resistance than higher doses. mdpi.com
Healthy Adults (in vivo)BPA exposure was associated with decreased peripheral insulin sensitivity. patsnap.com

Pancreatic Beta-Cell Function

BPA has been shown to directly target pancreatic β-cells, which are responsible for producing and secreting insulin. mdpi.com Studies have demonstrated that environmentally relevant doses of BPA can modulate the activity of KATP channels, which are crucial for insulin secretion. In both mouse and human islets, BPA was found to rapidly close these channels, leading to increased insulin release. This effect appears to be mediated by the extranuclear activation of estrogen receptor beta (ERβ).

Furthermore, BPA exposure has been linked to alterations in β-cell gene expression. For example, a 24-hour exposure to BPA resulted in the downregulation of the pancreatic glucose transporter (SLC2A2) and glucokinase (GCK), leading to reduced insulin secretion. mdpi.com These changes were associated with the downregulation of key β-cell transcription factors like PDX1 and HNF1A. mdpi.com Some studies have also observed changes in β-cell mass and viability in response to BPA. mdpi.com For instance, low concentrations of BPA increased β-cell diameter, while higher concentrations led to a decrease, possibly due to cytotoxic effects. mdpi.com

Study ModelKey Findings on Pancreatic Beta-Cell FunctionCitation
Mouse and Human Islets (in vitro)BPA induced rapid closure of KATP channels, leading to increased insulin release via ERβ activation.
Rat Islet Cells (in vitro)BPA exposure downregulated SLC2A2 and GCK expression, reducing insulin secretion. mdpi.com
Rat Islet Cells (in vitro)Low BPA concentrations increased β-cell diameter, while high concentrations decreased it. mdpi.com
Male Rats (in vivo)Long-term BPA exposure combined with a high-fat diet led to higher serum glucose levels. mdpi.com
αTC1-9 cells (in vitro)BPA induced apoptosis in pancreatic α-cells, which are responsible for glucagon (B607659) secretion. mdpi.com

Adipogenesis and Obesity Research

BPA is considered an "obesogen," a chemical that can promote obesity. mdpi.comcore.ac.uk Research suggests that BPA can influence adipogenesis, the process of forming new fat cells, and contribute to weight gain and metabolic dysfunction. mdpi.comcambridge.org

Adipocyte Differentiation and Metabolism

Studies have shown that BPA can enhance the differentiation of preadipocytes into mature adipocytes. mdpi.complos.org For example, in the 3T3-L1 preadipocyte cell line, prolonged exposure to low doses of BPA increased the expression of key adipogenic transcription factors such as Peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty Acid Binding Protein 4 (FABP4). plos.org This was accompanied by a significant increase in lipid accumulation in the mature adipocytes. plos.org

In vivo studies have corroborated these findings. Developmental exposure to BPA in rats led to an upregulation of PPARγ and C/EBP transcription factors in abdominal adipocytes in adulthood. Furthermore, maternal BPA exposure in rats has been shown to induce hypertrophic adipocytes in offspring. cambridge.org BPA also appears to regulate the expression of genes involved in lipid metabolism, such as fatty acid binding protein 4 (FABP4) and cluster of differentiation 36 (CD36), further promoting lipid accumulation. mdpi.com

Study ModelKey Findings on Adipocyte Differentiation and MetabolismCitation
3T3-L1 Preadipocytes (in vitro)Prolonged low-dose BPA exposure increased the expression of PPARγ, C/EBPα, and FABP4, and enhanced lipid accumulation. plos.org
Rats (in vivo)Developmental BPA exposure upregulated PPARγ and C/EBP in abdominal adipocytes.
Rats (in vivo)Maternal BPA exposure induced hypertrophic adipocytes in offspring. cambridge.org
Human Preadipocytes (in vitro)BPA and its substitutes disrupted crucial metabolic functions and insulin signaling in adipocytes. nih.gov
3T3-L1 Adipocytes (in vitro)BPA exposure was found to increase lipid content. bohrium.com

Adipokine Secretion

Adipose tissue is an endocrine organ that secretes various signaling molecules called adipokines, which play a crucial role in regulating metabolism. nih.gov Research indicates that BPA can alter the secretion of these adipokines. nih.govfrontiersin.org

Specifically, BPA has been shown to inhibit the release of adiponectin, an insulin-sensitizing hormone, from human adipose tissue explants. nih.gov This effect was observed at environmentally relevant nanomolar concentrations and exhibited a 'U'-shaped dose-response curve. nih.gov Conversely, BPA has been found to stimulate the release of pro-inflammatory adipokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα) from human adipose tissue. nih.gov These inflammatory cytokines are known to promote insulin resistance. nih.gov In 3T3-L1 adipocytes, BPA treatment led to increased mRNA levels of leptin, IL-6, and interferon-γ (IFNγ). plos.org These alterations in adipokine secretion can contribute to a state of chronic low-grade inflammation, which is a hallmark of obesity and related metabolic disorders. mdpi.com

Study ModelKey Findings on Adipokine SecretionCitation
Human Adipose Tissue Explants (in vitro)BPA inhibited adiponectin release and stimulated the release of IL-6 and TNFα. nih.gov
3T3-L1 Adipocytes (in vitro)BPA increased mRNA levels of leptin, IL-6, and IFNγ. plos.org
Human White Adipocytes (in vitro)BPA substitute, BPAF, activated inflammatory signaling pathways. physiology.org
Human Adipose Tissue (in vivo)BPA exposure is linked to alterations in adipokine production. mdpi.com
Human Adipose Tissue (in vitro)BPA can suppress adiponectin release by antagonizing PPARγ. nih.gov

Lipid Metabolism Alterations

Emerging evidence suggests that BPA can induce dysregulation of lipid metabolism. bohrium.commdpi.comnih.govnih.gov Animal studies have shown that BPA exposure can lead to lipid accumulation in the liver and alter the expression of genes involved in lipid synthesis and transport. bohrium.comnih.gov

In rats, BPA exposure was found to increase the expression of lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS) in the small intestine, indicating a disruption of lipid homeostasis. mdpi.com Another study in male mice demonstrated that early-life exposure to BPA led to a non-alcoholic fatty liver disease (NAFLD)-like phenotype and significantly increased the expression of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis, in both fat and liver tissues. bohrium.com Human studies have also suggested a link between BPA exposure and altered lipid profiles. A repeated measures study in Chinese adults found that higher urinary BPA concentrations were associated with higher serum levels of low-density lipoprotein cholesterol (LDL-C) and non-high-density lipoprotein cholesterol (non-HDL-C), and lower levels of high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG). nih.gov

Study ModelKey Findings on Lipid Metabolism AlterationsCitation
Rats (in vivo)BPA increased the expression of lipogenic genes (SREBP-1c, FAS) in the small intestine. mdpi.com
Male Mice (in vivo)Early-life BPA exposure led to a NAFLD-like phenotype and increased SCD1 expression in fat and liver. bohrium.com
Chinese Adults (in vivo)Higher urinary BPA was associated with adverse lipid profiles (higher LDL-C, non-HDL-C; lower HDL-C, TG). nih.gov
Sesarmops sinensis (Crab) (in vivo)BPA exposure caused disorders in lipid metabolism by altering fatty acid composition and lipid metabolites. nih.gov
3T3-L1 Preadipocytes (in vitro)RNA-Seq analysis showed BPA affected multiple biological processes including fatty acid metabolism. bohrium.com

Thyroid Hormone Axis Disruption

This compound (BPA) has been identified as a disruptor of the thyroid hormone axis, interfering with multiple stages of thyroid hormone regulation, from synthesis and transport to receptor-mediated actions. nih.govmdpi.com The structural resemblance of BPA to thyroid hormones, particularly triiodothyronine (T3), is a key factor in its ability to interfere with this critical endocrine system. nih.gov Research indicates that the effects of BPA on thyroid function can be particularly concerning during early life stages. nih.gov

Mechanisms of Disruption

BPA disrupts the thyroid system through several mechanisms, as detailed in both in vitro and in vivo studies. These include direct interaction with thyroid hormone receptors, interference with hormone synthesis and transport, and alteration of gene expression.

Thyroid Hormone Receptor Antagonism: A primary mechanism of BPA's thyroid-disrupting activity is its role as an antagonist to thyroid hormone receptors (TRs), with a particular affinity for the beta isoform (TRβ). nih.gov BPA competitively inhibits the binding of T3 to its receptor, thereby suppressing the transcriptional activity of T3-responsive genes. nih.govoup.com This antagonistic effect has been demonstrated in various cell-based assays, where BPA was shown to inhibit TR-mediated transcription in a dose-dependent manner. oup.commdpi.com By displacing T3 and recruiting nuclear corepressors to the TR, BPA effectively blocks the normal action of thyroid hormones at the cellular level. oup.com Some studies also suggest BPA can act as a TR agonist, particularly at very low doses, indicating a potential non-monotonic dose-response relationship. mdpi.comnih.gov

Interference with Thyroid Hormone Synthesis: Evidence suggests that BPA can interfere with the synthesis of thyroid hormones in the thyroid gland. This occurs through the disruption of genes essential for hormone production. mdpi.commdpi.com Studies have shown that BPA can alter the expression of genes encoding for key proteins in thyroid hormone synthesis, such as thyroid peroxidase (TPO), thyroglobulin (Tg), and the sodium/iodide symporter (NIS). mdpi.comfrontiersin.org BPA has been shown to inhibit NIS-mediated iodide uptake, a critical first step in thyroid hormone synthesis. mdpi.comfrontiersin.org It can also dysregulate the expression of thyroid transcription factors like Pax8, Nkx2-1, and Foxe1. frontiersin.org

Disruption of Hormone Transport: Due to its structural similarity to thyroxine (T4) and T3, BPA can competitively bind to thyroid hormone transport proteins in the blood, such as transthyretin (TTR) and thyroxine-binding globulin (TBG). mdpi.com However, studies suggest that at typical concentrations found in human serum, significant competition for binding to these transport proteins is unlikely. mdpi.com

Impact on the Hypothalamic-Pituitary-Thyroid (HPT) Axis: BPA can also affect the regulation of the thyroid axis at the level of the pituitary and hypothalamus. nih.gov Some animal studies have shown that BPA exposure can alter the release of thyroid-stimulating hormone (TSH) from the pituitary gland. mdpi.com Experimental data indicated that BPA could suppress the thyrotropin-releasing hormone (TRH)-induced release of TSH, independent of thyroid hormone negative feedback. mdpi.com

Research Findings

The impact of BPA on thyroid hormone levels has been investigated in numerous animal and human studies, though findings can vary depending on the population, dose, and timing of exposure.

In Vitro and Animal Studies: In vitro studies consistently demonstrate BPA's ability to act as a TR antagonist. mdpi.com For instance, one study reported a Ki value for BPA of 200 μM when assessed by the inhibition of [¹²⁵I]T3 binding to rat hepatic nuclear TRs. oup.com Animal studies have yielded more varied results. Some studies in rats have observed increased serum T4 levels following BPA exposure, suggesting a compensatory response to TR antagonism. mdpi.com Other research has shown decreased levels of T4 and T3, and elevated TSH in dams and their offspring exposed to BPA during gestation. mdpi.com Neonatal exposure in rats has been linked to an altered hypothalamic-pituitary-thyroid axis in females. nih.gov

Table 1: Summary of Key In Vitro Findings on BPA and Thyroid Axis Disruption
Study FocusModel SystemKey FindingReference
TR AntagonismCell-based reporter gene assayBPA inhibits TR-mediated transcription, with greater inhibition of TRβ. nih.gov
T3 Binding InhibitionRat hepatic nuclear TRsBPA inhibits [¹²⁵I]T3 binding with a Ki value of 200 μM. oup.com
Cofactor InteractionMammalian two-hybrid assayBPA recruits nuclear corepressor (N-CoR) to the TR. oup.com
Gene ExpressionFRTL-5 rat thyroid cellsBPA disrupts the expression of genes involved in thyroid hormone synthesis (e.g., Slc5a5, Tpo). mdpi.com
Iodide UptakeCells with sodium/iodide symporter (NIS)BPA inhibits NIS-mediated iodide uptake. mdpi.comfrontiersin.org

Human Epidemiological Studies: Epidemiological studies investigating the link between BPA exposure and thyroid function in humans have produced inconsistent results. Several large-scale cross-sectional studies have reported a negative association between urinary BPA concentrations and TSH levels in adults and children. nih.govmdpi.com For example, the US National Health and Nutrition Examination Survey (NHANES) 2007-2008 found a negative association between urinary BPA and total T4. nih.gov However, other studies have found no significant association between BPA exposure and thyroid hormone levels. nih.gov A meta-analysis of eleven cohort studies concluded that prenatal BPA exposure was associated with reduced TSH and increased total T3 levels in female offspring. frontiersin.org Some research also points to a potential link between BPA exposure and thyroid autoimmunity, with one study finding a positive association between serum BPA concentrations and thyroid peroxidase (TPO) antibody positivity. nih.gov

Table 2: Selected Epidemiological Findings on BPA Exposure and Thyroid Function
Study PopulationExposure MetricOutcomeKey FindingReference
U.S. Adults (NHANES 2007-2008)Urinary BPAThyroid HormonesNegative association with total T4. nih.gov
Chinese AdultsUrinary BPAThyroid HormonesAssociated with increased free T3 and decreased TSH. nih.gov
Meta-analysis (11 cohort studies)Prenatal BPAChildhood Thyroid HormonesIn girls, associated with decreased TSH and increased TT3. In boys, associated with reduced TT3. frontiersin.org
Thai Adults (NHES)Serum BPAThyroid AutoimmunityPositively associated with thyroid peroxidase (TPO) antibody positivity. nih.gov
Children (9-11 years)Urinary BPAThyroid VolumeNegatively associated with thyroid volume. mdpi.com

Cancer Research

Carcinogenic Potential and Mechanisms

Bisphenol A (BPA) is an industrial chemical with endocrine-disrupting properties that has been investigated for its potential role in carcinogenesis. nih.govnih.gov The primary mechanism thought to underlie BPA's carcinogenic potential is its estrogenic activity. nih.govresearchgate.net Structurally similar to the synthetic estrogen diethylstilbestrol (B1670540), BPA can bind to and activate estrogen receptors (ERs), specifically ERα and ERβ. nih.govspandidos-publications.com This interaction can lead to changes in cell proliferation, migration, and apoptosis, which may contribute to neoplastic changes. spandidos-publications.comresearchgate.net

BPA's carcinogenic activity is not limited to a single pathway; it acts through both estrogen-dependent and estrogen-independent mechanisms. nih.gov It can bind to nuclear ERs, membrane-bound ERs (mERs), and the G protein-coupled estrogen receptor 1 (GPER/GPR30), altering various genomic and non-genomic signaling pathways. nih.govresearchgate.net The activation of these receptors can trigger multiple oncogenic signaling cascades, including the MAPK/ERK, PI3K/AKT, and STAT3 pathways. spandidos-publications.comresearchgate.netnih.gov For instance, BPA has been shown to activate the MAPK/ERK pathway, which can induce changes in the cytoskeleton and expression of matrix metalloproteinases, thereby enhancing cell migration and invasion. researchgate.net It also activates the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. researchgate.net

Beyond receptor-mediated signaling, BPA's carcinogenic effects are also linked to epigenetic modifications. nih.gov Exposure to BPA can alter DNA methylation patterns, including global hypomethylation and promoter-specific hypermethylation of tumor suppressor genes. nih.gov It also influences histone modifications and modulates the expression of non-coding RNAs, which are all key mechanisms in cancer development. nih.govnih.gov In some human breast epithelial cells, BPA has been shown to inactivate the p53 axis, which is critical for regulating cell proliferation and cell death. spandidos-publications.com

Mechanism CategorySpecific MechanismAssociated Signaling PathwaysKey Cellular Effects
Receptor Binding Binds to Estrogen Receptors (ERα, ERβ) nih.govspandidos-publications.comGenomic estrogen signalingAltered gene expression, proliferation nih.gov
Binds to G protein-coupled estrogen receptor (GPER/GPR30) nih.govresearchgate.netNon-genomic estrogen signaling, EGFR-MAPK mdpi.comRapid cell proliferation, gene expression changes jcpjournal.org
Binds to Estrogen-Related Receptor γ (ERRγ) nih.govERK1/2 phosphorylation nih.govUpregulation of growth and proliferation nih.gov
Signal Transduction Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) researchgate.netspandidos-publications.comMAPK/ERK pathwayIncreased cell migration, invasion, proliferation researchgate.netdukehealth.org
Activation of Phosphoinositide 3-kinase (PI3K/Akt) researchgate.netspandidos-publications.comPI3K/Akt pathwayEnhanced cell survival and proliferation researchgate.net
Activation of Signal Transducer and Activator of Transcription 3 (STAT3) nih.govspandidos-publications.comJAK/STAT3 pathwayPromotion of proliferation, invasion, angiogenesis nih.govnih.gov
Epigenetic Modifications Altered DNA Methylation nih.gov-Aberrant gene expression, increased cancer risk nih.gov
Histone Modifications nih.govnih.gov-Changes in chromatin structure and gene accessibility nih.govjcpjournal.org
Modulation of non-coding RNAs (miRNA, lncRNA) nih.gov-Dysregulation of gene expression nih.gov

Hormone-Dependent Cancers (e.g., Breast, Prostate, Ovarian, Endometrial)

BPA exposure has been linked to an increased risk for several hormone-associated cancers, largely due to its ability to mimic estrogen and interfere with hormonal signaling pathways. nih.govmdpi.comrgare.com

Breast Cancer In vitro studies demonstrate that BPA exposure can increase proliferation and oxidative stress in human mammary gland cancer cells. spandidos-publications.com It has been shown to promote the growth of both estrogen receptor-positive (ER+) and ER-negative breast cancer cells. nih.govnih.gov The mechanisms involve BPA binding to ERα and ERβ, which are expressed in a majority of human breast cancers, thereby controlling cancer cell proliferation. spandidos-publications.com BPA can also upregulate the expression of genes associated with cell proliferation and breast cancer, such as p53 and ERα, in a concentration-dependent manner. nih.gov Furthermore, BPA has been found to increase signaling through the MAPK pathway in inflammatory breast cancer cells, potentially contributing to the disease's growth. dukehealth.org Epigenetic alterations, such as changes in DNA methylation, are another proposed mechanism for how BPA increases breast cancer risk. nih.gov Perinatal exposure to BPA in animal models has been associated with the development of intraductal hyperplasia in adult life. jcpjournal.org

Prostate Cancer Research suggests that exposure to BPA, particularly during early development, enhances the susceptibility of the prostate gland to hormonal carcinogenesis later in life. nih.govfoodpackagingforum.org Studies have shown that developmental exposure in rats increases the risk of prostate cancer. foodpackagingforum.orgurologytimes.com In human cells, research indicates that BPA exposure increases the risk for prostate cancer in human prostate tissue. uic.edu BPA appears to directly target prostate stem-progenitor cells, reprogramming them to be more sensitive to estrogen and increasing their self-renewal, which contributes to an increased risk of carcinogenesis. nih.govnih.govuic.edu Higher levels of BPA in urine have been correlated with prostate cancer in human studies. sciencedaily.complos.org Mechanistically, BPA can regulate the proliferation and migration of prostate cancer cells and interact with both estrogen and androgen receptors, which are crucial in prostate cancer development. nih.govnih.gov

Ovarian Cancer Several studies suggest an association between BPA exposure and ovarian malignancy, as BPA's estrogen-mimicking effects are relevant in a tissue where cancer cells express high levels of estrogen receptors. nih.gov Long-term exposure to BPA in animal models has been shown to induce pre-malignant lesions such as ovarian cysts. spandidos-publications.comnih.gov In vitro, BPA promotes the proliferation and migration of ovarian cancer cell lines through pathways involving STAT3 and ERK1/2. nih.gov It can also upregulate genes associated with the cell cycle and proliferation while downregulating others, thereby altering cell cycle control. nih.gov BPA has also been shown to stimulate the expression of matrix metalloproteinase-9 (MMP-9), a protein linked to the progression of ovarian cancer. nih.gov

Cancer TypeModel/Study TypeKey Research Findings
Breast Cancer In vitro (Human Cancer Cells)Increases proliferation, oxidative stress, and migration. spandidos-publications.com Activates MAPK and PI3K/Akt signaling pathways. spandidos-publications.comdukehealth.org
In vivo (Animal Models)Perinatal exposure leads to preneoplastic lesions (intraductal hyperplasia). jcpjournal.org Promotes tumor growth in xenograft models. nih.gov
Epigenetic StudiesInduces aberrant DNA methylation of cancer-related genes. nih.govjcpjournal.org
Prostate Cancer In vivo (Animal Models)Developmental exposure increases susceptibility to hormonal carcinogenesis. nih.govfoodpackagingforum.org
In vitro/In vivo (Human Cells)Reprograms prostate stem cells to be more sensitive to estrogen. uic.edu Increases cancer risk in human prostate tissue xenografts. uic.edu
Human StudiesHigher urinary BPA levels correlated with prostate cancer diagnosis. sciencedaily.complos.org
Ovarian Cancer In vivo (Animal Models)Long-term exposure induces premalignant lesions like ovarian cysts. spandidos-publications.comnih.gov
In vitro (Human Cancer Cells)Promotes proliferation and migration via STAT3 and ERK1/2 pathways. nih.gov Upregulates genes involved in cell cycle and proliferation. nih.gov
Endometrial Cancer In vivo (Animal Models)Long-term exposure causes cystic endometrial hyperplasia. mdpi.com Lifelong exposure alters uterine gene expression linked to cancer survival. nih.gov
In vitro (Human Cancer Cells)Promotes proliferation in endometrial cancer cell lines. nih.govresearchgate.net
Human StudiesEpidemiological findings are inconsistent; some studies show no significant association. researchgate.netnih.govmdpi.com

Mutagenesis Studies

The mutagenicity and genotoxicity of this compound are subjects of considerable debate, with studies yielding conflicting results. mdpi.comrsc.org A chemical is considered mutagenic if it directly causes a change in the DNA sequence of a gene, while genotoxicity is a broader term referring to damage to genetic material (DNA and chromosomes) through various mechanisms. rsc.org

Multiple studies using the standard Ames test, a widely used method for identifying chemical mutagens, have concluded that BPA is not mutagenic. mdpi.comnih.govsrce.hr It also tested negative for inducing gene mutations in several mammalian cell assays. mdpi.comsrce.hr

Despite the negative results in mutagenicity assays, a body of evidence suggests that BPA possesses genotoxic activity. mdpi.comnih.gov In various in vitro and in vivo models, BPA exposure has been shown to cause:

DNA Damage: BPA can induce DNA strand breaks. nih.govnih.gov Studies using the comet assay on human cell lines like HepG2 showed significant DNA damage after prolonged exposure. nih.govimi.hr This DNA-damaging effect has been linked to the generation of reactive oxygen species (ROS), suggesting that oxidative stress is a key mechanism of BPA's genotoxicity. mdpi.comnih.gov

Chromosomal Aberrations: BPA has been reported to induce structural chromosome aberrations in the bone marrow cells of rats. nih.govresearchgate.net

Aneuploidy and Micronuclei Formation: The compound has been shown to affect microtubules and induce aneuploidy (an abnormal number of chromosomes) in certain cell lines. mdpi.com It has also been observed to increase the frequency of micronuclei, which are small nuclei that form due to chromosome fragments or whole chromosomes being left behind during cell division, in both animal models and human cell lines. mdpi.comnih.gov

Assay TypeTest SystemResultFinding
Mutagenicity Ames Test (Salmonella typhimurium)NegativeNot mutagenic in bacterial reverse mutation assays. mdpi.comnih.govsrce.hrnih.gov
Mammalian Cell Gene Mutation Assay (HPRT)NegativeDid not induce gene mutations in mammalian cells. mdpi.comsrce.hr
Genotoxicity Comet Assay (Single Cell Gel Electrophoresis)PositiveInduced DNA strand breaks in human HepG2 cells and rat lymphocytes. nih.govnih.govimi.hr
Chromosome Aberration TestPositiveCaused structural chromosome aberrations in rat bone marrow cells. nih.govresearchgate.net
Micronucleus TestPositiveIncreased micronuclei formation in rat bone marrow and human cell lines. mdpi.comnih.gov
Aneuploidy AnalysisPositiveInduced aneuploidy in cultured Syrian hamster embryo (SHE) and V79 cells. mdpi.comresearchgate.net
Mechanism Oxidative Stress MarkersPositiveIncreased levels of 8-hydroxydeoxyguanosine and lipid peroxidation in rats. nih.gov

Analytical and Methodological Advancements in Bisphenol a Research

Advanced Biomonitoring Techniques

The assessment of human exposure to Bisphenol A (BPA) has been refined through the development of sophisticated biomonitoring techniques. These methods are crucial for understanding the extent of exposure and the behavior of BPA within the human body. nih.gov

Historically, techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), tandem MS (MS/MS), or other detectors have been employed to measure BPA in various biological samples, including urine, blood, and tissues. nih.gov The development of a highly sensitive and selective analytical method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has enabled the determination of free BPA in human blood and urine at very low concentrations. oup.com

A significant challenge in BPA biomonitoring is accounting for its metabolism. In humans, BPA is primarily metabolized to BPA-glucuronide (BPA-G) and BPA-sulfate (BPAS), which are then excreted in urine. researchgate.net Therefore, accurate exposure assessment often requires the measurement of both the parent compound (aglycone BPA) and its conjugated metabolites. researchgate.net This typically involves an enzymatic hydrolysis step to deconjugate the metabolites before chromatographic analysis. researchgate.net

Modern analytical procedures, such as a recently developed HPLC-MS/MS method, allow for the simultaneous analysis of BPA and its analogues, like Bisphenol S (BPS) and Bisphenol F (BPF), in urine. mdpi.com This particular method boasts a rapid chromatographic separation time of 9 minutes and low limits of detection (LODs): 0.01 µg/L for BPA, 0.001 µg/L for BPS, and 0.07 µg/L for BPF. mdpi.com Such advancements provide a more comprehensive picture of exposure to various bisphenols.

The choice of biological matrix is also a key consideration. While urine is the most common matrix for assessing BPA exposure due to the rapid excretion of its metabolites, other matrices like blood, breast milk, hair, and adipose tissue are also utilized to provide different insights into exposure patterns and body burden. mdpi.com

Analytical Methods for BPA Biomonitoring

TechniqueMatrixAnalytes MeasuredKey Features
HPLC-MS/MSUrine, BloodFree BPA, BPA-G, BPAS, BPS, BPFHigh sensitivity and selectivity, allows for simultaneous analysis of multiple bisphenols. oup.commdpi.com
GC-MS/MSUrineTotal BPA (after hydrolysis)A frequently used "indirect" method for BPA measurement. researchgate.net
Radioimmunoassay (RIA)Blood, UrineBPAAn immunoassay-based method for detection. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA)Blood, UrineBPAAn enzyme-based immunoassay for detection. mdpi.com

In Vitro and In Vivo Model Systems in Toxicological Research

A diverse array of in vitro and in vivo models has been instrumental in elucidating the toxicological effects of BPA. These models allow researchers to investigate the mechanisms of action and potential adverse outcomes associated with BPA exposure.

In Vitro Models:

Cell Lines: Various human and animal cell lines are employed to study the cellular and molecular effects of BPA.

MCF-7 (Human Breast Cancer Cells): Used to investigate the estrogenic activity of BPA. nih.gov

HepG2 (Human Liver Cancer Cells): A model for studying BPA's hepatotoxic effects and its impact on metabolism. nih.gov

Y79 (Human Retinoblastoma Cells): Utilized to explore the effects of BPA on retinal cells. mdpi.com

Caco-2 (Human Colon Epithelial-like Cells): A model for the initial site of exposure through ingestion. acs.org

U937 (Human Monocytic Cells): Differentiated into macrophage-like cells to study immunomodulatory effects. mdpi.com

BEAS-2B (Human Bronchial Epithelial Cells): Used to assess cytotoxicity and DNA damage. dergipark.org.tr

Primary Cells and Organoids:

Human Mammary Gland Organoids: These three-dimensional culture systems derived from normal breast tissue are used to study the effects of BPA and its analogues on breast tissue architecture. researchgate.net

Human iPS-derived 3D Neural Stem Cell Model: This model is used to evaluate the effects of BPA on neural stem cell proliferation and differentiation. s-bio.com

Daphnia magna Embryo Cell Culture: An in vitro model for ecotoxicological studies, reducing the need for whole-animal testing. usgs.gov

In Vivo Models:

Rodents (Rats and Mice): These are the most commonly used animal models in BPA research.

CD-1 Mice: A strain known for its high sensitivity to low doses of BPA, particularly in developmental studies. nih.govnih.gov

C57BL/6 Mice: Used to study the effects of BPA on postnatal growth and metabolism. mdpi.com

Sprague-Dawley (SD) Rats: A common strain used in toxicological studies, including the comprehensive CLARITY-BPA program. env-health.org

Zebrafish (Danio rerio): A valuable vertebrate model for developmental toxicology and for studying the neurotoxic and transcriptomic effects of BPA. sci-hub.secsic.es

Non-human Primates: Studies in non-human primates provide data that is more directly translatable to human health. tandfonline.com

These models have been crucial in demonstrating a wide range of BPA-induced effects, including endocrine disruption, reproductive toxicity, neurotoxicity, and metabolic alterations. mdpi.comsci-hub.senih.gov

Model Systems in BPA Research

Model TypeSpecific ModelKey Research AreaReference
In VitroMCF-7 CellsEstrogenic activity nih.gov
HepG2 CellsHepatotoxicity, metabolism nih.gov
Human Mammary Gland OrganoidsBreast tissue morphology researchgate.net
Human iPS-derived 3D Neural Stem Cell ModelNeurodevelopment s-bio.com
Daphnia magna Embryo Cell CultureEcotoxicology usgs.gov
Caco-2 CellsGastrointestinal exposure acs.org
In VivoCD-1 MiceLow-dose effects, developmental toxicity nih.govnih.gov
Sprague-Dawley RatsGeneral toxicology (CLARITY-BPA) env-health.org
ZebrafishDevelopmental toxicity, neurotoxicity sci-hub.secsic.es

Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics, Metabolomics, Epigenomics)

The advent of "omics" technologies has revolutionized BPA research, providing a systems-level understanding of its biological effects. These high-throughput approaches allow for the comprehensive analysis of genes (transcriptomics), proteins (proteomics), metabolites (metabolomics), and epigenetic modifications (epigenomics).

Transcriptomics:

RNA sequencing (RNA-seq) and microarray analyses have been widely used to investigate changes in gene expression following BPA exposure in various tissues and cell types.

Studies in mice have revealed significant transcriptomic alterations in the liver, kidney, thymus, and other tissues, affecting pathways related to macromolecule modification, protein metabolism, immune response, and carcinogenesis. mdpi.comtandfonline.com

In human retinoblastoma cells, transcriptome analysis showed that BPA exposure upregulated genes associated with post-transcriptional regulation and downregulated cell cycle-related genes. mdpi.com

Zebrafish studies have used transcriptomics to identify dose-dependent responses to BPA, implicating estrogenic and retinoid signaling pathways. csic.es

Proteomics:

Proteomic analyses identify and quantify changes in the protein landscape of cells or tissues exposed to BPA.

In zebrafish brains, proteomics revealed alterations in proteins involved in metabolism, transport, and ion binding. sci-hub.se

A study on human 3D neural stem cells showed that BPA treatment altered the abundance of proteins involved in the Wnt signaling pathway, which is crucial for neural development. s-bio.com

In yeast (S. cerevisiae), proteomic analysis demonstrated that BPA induces dose-dependent changes in protein abundance, particularly affecting arginine metabolism and mitochondrial proteins. mdpi.com

Metabolomics:

Metabolomics investigates the global profile of small-molecule metabolites in a biological system, offering a snapshot of its metabolic state.

Studies using nuclear magnetic resonance (NMR) and mass spectrometry have shown that BPA exposure alters various metabolic pathways, including those for amino acids, lipids, and energy metabolism. cdnsciencepub.com

In human hepatic cells (HepG2), metabolomics revealed that BPA modulates major metabolic routes involved in cellular functions and detoxification.

A systematic review of metabolomics studies identified lactate (B86563) and choline (B1196258) as consistent biomarkers of BPA exposure. researchgate.net

Epigenomics:

Epigenomics research explores how BPA can induce modifications to the epigenome, such as DNA methylation and histone modifications, which can alter gene expression without changing the DNA sequence itself.

BPA has been shown to affect DNA methylation patterns in various model systems and human populations, with implications for development, reproduction, and disease. nih.govfrontiersin.org

Studies have demonstrated that developmental exposure to BPA can lead to changes in DNA methylation in the placenta and may be associated with transgenerational epigenetic inheritance of metabolic diseases. mdpi.comoup.com

Omics Technologies in BPA Research: Key Findings

Omics FieldKey FindingsModel SystemReference
TranscriptomicsAltered gene expression in pathways of macromolecule modification, protein metabolism, and carcinogenesis.Mouse liver and kidney mdpi.com
ProteomicsChanges in proteins related to Wnt signaling, crucial for neural development.Human 3D neural stem cells s-bio.com
MetabolomicsPerturbation of aromatic amino acid metabolism, steroid biosynthesis, and other pathways.Pregnant women (human cohort) nih.gov
EpigenomicsBPA can alter the epigenome, including DNA methylation and histone modifications.Various model systems and human populations nih.gov

Low-Dose Effects and Dose-Response Relationship Studies

A critical area of BPA research focuses on its effects at low, environmentally relevant doses and the nature of its dose-response relationship. This research has challenged traditional toxicological assumptions.

Low-Dose Effects: A substantial body of evidence demonstrates that BPA can cause biological effects at doses significantly lower than the previously established "safe" levels. tandfonline.comresearchgate.net Hundreds of studies have reported significant effects in animals at doses below the former lowest observed adverse effect level (LOAEL) of 50 mg/kg/day. tandfonline.com These low-dose effects have been observed across a range of endpoints, including reproductive development, brain function, and metabolism. nih.govtandfonline.com For instance, developmental exposure to low doses of BPA has been linked to preneoplastic and neoplastic lesions in the mammary glands of rodents. tandfonline.com

Non-Monotonic Dose-Response (NMDR) Curves: A key finding in BPA research is the frequent observation of non-monotonic dose-response curves. env-health.org Unlike traditional monotonic curves where the effect increases with the dose, NMDR curves can be U-shaped or inverted U-shaped, meaning that low doses can have greater effects than higher doses. env-health.orgfoodpackagingforum.org This phenomenon is thought to be due to BPA's ability to interact with multiple receptor systems and signaling pathways, which may have different sensitivities to the chemical. foodpackagingforum.org

CLARITY-BPA Study: The Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) was a large-scale research program designed to address uncertainties about BPA's low-dose effects. env-health.org This study used both traditional toxicological endpoints and academic, hypothesis-driven endpoints in the same set of animals. nih.gov The findings provided evidence of adverse effects at the lowest dose tested (2.5 µg/kg/day), leading to calls for a significant reduction in the tolerable daily intake. nih.govenv-health.org

The evidence for low-dose effects and non-monotonic dose-response relationships has significant implications for the risk assessment of BPA, suggesting that traditional toxicological approaches may not be sufficient to evaluate the safety of endocrine-disrupting chemicals. europa.eu

Key Studies on Low-Dose BPA Effects

Study/FindingKey ObservationImplicationReference
CLARITY-BPA ProjectDemonstrated a causal relationship between low-dose BPA exposure and adverse health effects, including non-monotonic dose-response relationships for mammary gland development.Challenges the basis of traditional risk assessment for BPA. env-health.org
Vom Saal et al. (2007)Reviewed hundreds of studies and found consistent, reproducible low-dose effects of BPA on multiple endpoints.Concluded that doses reliably producing effects in animals are magnitudes lower than the current LOAEL. tandfonline.com
Richter et al. (2007)Confident that adult exposure to BPA affects the male reproductive tract and that developmental exposure has long-lasting organizational effects on the brain and male reproductive system.Highlights the vulnerability of specific systems to low-dose BPA. nih.gov
Nagel et al. (1997)First "low dose" finding showing that oral administration of 2 µg/kg/day to pregnant mice induced enlarged prostates in male offspring.Pioneering study that sparked extensive research into low-dose BPA effects. nih.gov

Risk Assessment Frameworks and Regulatory Science in Academic Discourse

Scientific Opinions and Re-evaluations by Regulatory Bodies (e.g., EFSA, FDA)

Regulatory bodies across the globe continually re-evaluate the risks associated with Bisphenol A (BPA) as new scientific evidence emerges. These assessments, however, have not always resulted in a global consensus, reflecting different approaches to risk assessment and interpretation of scientific data.

The European Food Safety Authority (EFSA) has conducted several assessments of BPA over the years. In 2015, EFSA established a temporary Tolerable Daily Intake (t-TDI) of 4 micrograms per kilogram of body weight per day (µg/kg bw/day). europa.eueufic.org However, a comprehensive re-evaluation published in April 2023 led to a drastic reduction of this value. europa.eufood.gov.uk Citing new evidence on potential effects on the immune system, EFSA established a new TDI of 0.2 nanograms per kilogram of body weight per day (ng/kg bw/day). food.gov.ukmerieuxnutrisciences.comagencyiq.com This new TDI is approximately 20,000 times lower than the 2015 level. merieuxnutrisciences.comagencyiq.com The critical effect identified for this re-evaluation was an increase in a specific type of T-helper cell (Th17) in mice, which are significant in cellular immune mechanisms. europa.eu EFSA concluded that based on the new TDI, dietary BPA exposure was a health concern for all age groups. merieuxnutrisciences.comeuropa.eu Following this assessment, the European Commission adopted a ban on the use of BPA in food contact materials. europa.eu

In contrast, the U.S. Food and Drug Administration (FDA) has maintained a different position. The FDA first approved BPA for use in food contact materials in the 1960s. fda.gov Based on its most recent safety assessment and ongoing review of scientific evidence, the FDA's current perspective is that BPA is safe at the current levels occurring in foods. fda.gov A major four-year review completed in the fall of 2014, which looked at over 300 scientific studies, found no information to prompt a revision of the FDA's safety assessment of BPA in food packaging at that time. fda.govfda.gov The agency has stated it will continue to review new data, including results from the CLARITY-BPA program, to inform its position. fda.govfda.gov

This divergence in opinion is not limited to the EFSA and FDA. Other regulatory agencies, such as the German Federal Institute for Risk Assessment (BfR), have expressed disagreement with EFSA's 2023 re-evaluation. merieuxnutrisciences.com The BfR and the European Medicines Agency (EMA) highlighted diverging views on the scientific basis for the new TDI, particularly concerning the interpretation of the immunological studies and the relevance of the selected endpoint (Th17 cells) to human health. food.gov.ukmerieuxnutrisciences.com The BfR, citing scientific and methodological inconsistencies in EFSA's assessment, proposed a TDI of 0.2 µg/kg of body weight per day. merieuxnutrisciences.com

Table 1: Evolution of EFSA's Tolerable Daily Intake (TDI) for this compound

Year of AssessmentTDI ValueStatusPrimary Basis for Assessment
20060.05 mg/kg bw/dayFull TDIStandard toxicological studies. eufic.org
20154 µg/kg bw/dayTemporary (t-TDI)Likely adverse effects on kidney and liver at high doses (more than 100 times the TDI). europa.eueufic.org
20230.2 ng/kg bw/dayFull TDIBased on evidence of effects on the immune system (increase in Th17 cells in mice). food.gov.ukmerieuxnutrisciences.comeuropa.eu

Challenges in Human Health Risk Assessment Methodologies

A primary challenge is the debate over the reliability and relevance of different types of scientific studies. europa.eu Regulatory risk assessments have traditionally relied heavily on studies conducted under strict Good Laboratory Practice (GLP) guidelines, which often use standardized protocols and large groups of animals. europa.eu On the other hand, a vast body of research from academic laboratories often uses different, sometimes more novel, methodologies to investigate specific endpoints, such as those related to endocrine disruption. europa.euepa.gov Regulatory authorities have sometimes considered these academic studies insufficient for risk assessment due to perceived flaws in study design or the inability of other researchers to reproduce the effects. europa.euepa.gov This creates a fundamental conflict in how evidence is weighed, with some arguing that strict adherence to GLP criteria should not be used to discount findings from non-guideline studies. europa.eu

Another significant challenge is the phenomenon of non-monotonic dose-response (NMDR) curves. mdpi.compackaginglaw.com Traditional toxicology assumes a monotonic relationship, where a higher dose leads to a greater effect. packaginglaw.com However, for endocrine-disrupting chemicals like BPA, some studies report NMDR curves (e.g., U-shaped or inverted U-shaped), where low doses can have effects that are not observed at higher doses. mdpi.compackaginglaw.com Current risk assessment methods are not well-developed for evaluating NMDRs, making it difficult to establish a "safe" level of exposure when the dose-response relationship is not linear. mdpi.com

The selection of appropriate toxicological endpoints is also a point of contention. EFSA's 2023 assessment used an increase in Th17 cells, an "intermediate" endpoint, as the critical effect for deriving the TDI. food.gov.ukresearchgate.net Other agencies, like the EMA and BfR, questioned this choice, arguing that there was insufficient evidence to causally link this intermediate cellular change to an adverse health outcome in humans. food.gov.ukresearchgate.net The debate centers on whether risk assessments should be based on "apical" endpoints (overt, observable adverse effects like organ damage or reproductive failure) or on earlier, more subtle "intermediate" or "mechanistic" endpoints that may be precursors to disease. food.gov.uk

Integration of Academic and Regulatory Insights (e.g., CLARITY-BPA Program)

To address the chasm between regulatory and academic science, collaborative research programs have been initiated. The most prominent of these is the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA). healthandenvironment.orgnih.gov This program was a multi-agency effort developed by the National Toxicology Program (NTP), the National Institute of Environmental Health Sciences (NIEHS), and the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net

The core objective of CLARITY-BPA was to provide a more comprehensive body of scientific information to better inform risk assessments by bridging the gap between guideline-compliant regulatory studies and hypothesis-driven academic research. healthandenvironment.orgnih.gov It aimed to resolve scientific uncertainties about BPA's potential health effects, particularly at low doses relevant to human exposure. nih.gov

The program's unique design involved two parallel components that were tightly integrated:

Core Study: A two-year, guideline-compliant chronic toxicity study conducted at the FDA's National Center for Toxicological Research (NCTR) in accordance with Good Laboratory Practice (GLP). nih.govnih.gov This component assessed traditional toxicological endpoints. nih.gov

Grantee Studies: Multiple investigational studies conducted by 14 NIEHS-funded university researchers. nih.govnih.gov These academic studies focused on a wide range of disease-relevant, non-guideline endpoints in tissues and animals from the core study. healthandenvironment.orgnih.gov

A key strength of this design was the use of a single, controlled animal study. All animals (Sprague-Dawley rats) were exposed to the same doses of BPA under the same tightly controlled conditions (diet, housing, etc.) at the NCTR facility. nih.govfoodpackagingforum.org The academic grantees received tissues and animals from this central study, with the samples blinded to minimize potential bias. nih.gov This approach allowed for a direct comparison of findings from traditional regulatory tests and modern academic assays within the same biological system. healthandenvironment.org

The CLARITY-BPA program represents a potential new model for chemical risk assessment. healthandenvironment.orgresearchgate.net By fostering collaboration between regulatory and academic scientists and integrating diverse research approaches, it sought to enhance the quality of data available for decision-making and identify new methods or endpoints that could be incorporated into future regulatory hazard assessments. healthandenvironment.orgnih.gov

Table 2: Key Features of the CLARITY-BPA Program

FeatureDescription
ObjectiveTo integrate academic and regulatory research to resolve uncertainties about BPA toxicity and enhance chemical risk assessment. healthandenvironment.orgnih.gov
Collaborating AgenciesNational Toxicology Program (NTP), National Institute of Environmental Health Sciences (NIEHS), U.S. Food and Drug Administration (FDA). nih.govresearchgate.net
Core Components1. Core Study (Regulatory): A guideline-compliant, 2-year chronic toxicity study conducted under GLP at the FDA's NCTR. nih.govnih.gov
2. Grantee Studies (Academic): Hypothesis-driven research by 14 academic labs on various disease-relevant endpoints. nih.govnih.gov
Study DesignA single, unified animal study (NCTR Sprague-Dawley rats) provided animals and tissues for both the core and grantee studies, ensuring identical exposure conditions. nih.govfoodpackagingforum.org
Key StrengthAllowed for direct comparison of findings from traditional toxicology endpoints with those from novel, mechanistic academic studies under the same exposure conditions. healthandenvironment.org
SignificanceRepresents a new model for filling knowledge gaps and enhancing the translation of scientific findings to regulatory decision-making. healthandenvironment.orgresearchgate.net

Alternatives to Bisphenol a and Their Toxicological Assessment

Research on Bisphenol S (BPS) and Bisphenol F (BPF)

Bisphenol S (BPS) and Bisphenol F (BPF) are two of the most common replacements for BPA, utilized in a wide array of consumer products, from polycarbonate plastics to epoxy resins and thermal paper. who.int Their structural similarity to BPA has raised questions about their safety, prompting numerous toxicological studies.

Research indicates that both BPS and BPF exhibit endocrine-disrupting properties, much like BPA. who.intrsc.org They have been shown to interfere with hormonal systems, including estrogenic, anti-androgenic, and thyroidogenic activities. nih.gov For instance, studies on zebrafish have demonstrated that BPS and BPF can act as estrogenic compounds, with potencies comparable to BPA. sciforum.net In rodent models, BPF has been observed to induce uterine growth, suggesting estrogenic effects. sciforum.net

The toxicological profiles of BPS and BPF extend beyond endocrine disruption. In vitro studies have revealed that BPS can induce pro-inflammatory effects in mouse macrophage cell lines and may contribute to obesity, similar to BPA. dergipark.org.tr Furthermore, exposure to BPS and BPF has been linked to adverse effects on reproductive endpoints, organ weights, and enzyme expression. health.state.mn.us For example, BPS has been shown to inhibit testosterone (B1683101) synthesis, in some cases more potently than BPA. nih.gov

Neurodevelopmental effects are another area of concern. While some studies on mice have not found significant impacts on anxiety, depression-like behaviors, or memory from prenatal exposure to BPS and BPF, they did observe a decreased preference for social novelty in offspring. who.int Other in vitro research has indicated that BPS can increase reactive oxygen species (ROS) levels and apoptosis in hippocampal cells, suggesting potential neurotoxicity. who.int

Evaluation of Other Bisphenol Analogs and Substitutes

Beyond BPS and BPF, a range of other bisphenol analogs have been developed and are in use. These include Bisphenol AF (BPAF), Bisphenol AP (BPAP), Bisphenol B (BPB), Bisphenol C (BPC), Bisphenol E (BPE), and Bisphenol Z (BPZ). Toxicological evaluations of these compounds are ongoing, but initial findings suggest that many share similar hazardous properties with BPA.

Bisphenol AF (BPAF) has been shown to possess more potent toxicity in some cell studies compared to BPA and binds more strongly to estrogen receptors. nih.govturkjps.org It has also demonstrated genotoxic and neurotoxic potential. turkjps.org Studies in marine medaka have linked BPAF exposure to reproductive and liver toxicity. nih.gov

Bisphenol B (BPB) is considered to be about twice as toxic as BPA, exhibiting both cytotoxicity and genotoxicity. nih.gov It is recognized as both an estrogenic and anti-androgenic chemical. rsc.orgnih.gov

Bisphenol C (BPC) has been identified as an endocrine disruptor with toxic effects on aquatic life. hpc-standards.com

Bisphenol E (BPE) has shown lower toxicity than BPA in some amphibian cell line studies. sciforum.net

Bisphenol Z (BPZ) has been found to be the most cytotoxic alternative in certain human cell lines. dergipark.org.tr In mouse oocyte studies, BPZ demonstrated stronger toxicological effects than BPA, disrupting meiotic spindle assembly and mitochondrial function. nih.gov

Comparative Toxicology of Bisphenol Alternatives

Comparative studies are crucial for understanding whether BPA alternatives offer a safer profile. These studies often rank the toxicity of various bisphenols based on specific endpoints.

In terms of cytotoxicity, one study on human breast cancer (MCF-7) and Sertoli cells (HSeC) found the following order of cytotoxicity: BPZ > BPA > BPAF > BPS > BPF, with BPF being the least cytotoxic. dergipark.org.tr Another study on amphibian cell lines ranked cytotoxicity as BPA > BPZ > BPE. sciforum.net

Regarding endocrine activity, the potency of BPS and BPF is often in the same order of magnitude as BPA. nih.gov Some studies suggest BPF may be as potent or even more potent than BPA in its estrogenic activity. nih.gov In contrast, BPS has been reported to have a lower estrogenic potency compared to BPA. nih.gov A comparative study on the estrogenic activity in zebrafish larvae reported a rank order of BPAF > BPA = BPS > BPF. europa.eu

The following tables present a summary of comparative toxicological data from various in vitro studies.

Table 1: Comparative Cytotoxicity of Bisphenol Alternatives (IC50 values in µM)

Compound MCF-7 Cells HSeC Cells
BPA 39.8 42.7
BPS 166.1 158.5
BPF 204.2 213.8
BPZ 39.8 31.6
BPAF 56.2 63.1

Source: Adapted from a study on human breast cancer and Sertoli cell lines. dergipark.org.tr

Table 2: Comparative Cytotoxicity of Bisphenol Alternatives in Amphibian Cell Lines (LC50 in mg/L after 72h)

Compound XTC-2 Cells A6 Cells
BPA 45.48 24.6
BPE 64.7 41.6
BPZ 57.1 32.1

Source: Adapted from a study on Xenopus laevis cell lines. sciforum.net

These findings underscore that many BPA alternatives are not necessarily safer and may pose similar or even greater health risks. The structural similarity among bisphenols often translates to a comparable mechanism of toxicity, particularly concerning endocrine disruption.

Future Directions in Bisphenol a Research

Longitudinal Human Cohort Studies

Future research will increasingly rely on longitudinal human cohort studies to understand the long-term health consequences of BPA exposure, particularly during critical developmental windows. While numerous cross-sectional studies have linked BPA to various health issues, longitudinal studies, which follow the same individuals over extended periods, are crucial for establishing temporal relationships and strengthening causal inferences.

Future longitudinal studies will need to incorporate repeated measurements of BPA and its substitutes to get a more accurate picture of exposure over time, as single measurements may not reflect long-term internal dose. researchgate.netacs.org These studies are essential for clarifying the contentious associations between BPA and conditions like obesity, type 2 diabetes, and cardiovascular diseases that have been observed in some, but not all, epidemiological research. researchgate.net

Table 1: Examples of Longitudinal Cohort Studies on BPA Exposure

Cohort Name/StudyCountryKey Focus AreasSelected Findings
Generation XXIPortugalCardiometabolic outcomes from childhood to adolescenceAssociation between BPA exposure and increased insulin (B600854), insulin resistance, fat mass, and waist circumference. nih.gov
Shanghai Birth CohortChinaAnogenital distance (AGD) in infantsMaternal BPA exposure linked to shortened AGD in male infants at 1 year of age. kaiserpermanente.org
Various Cohorts (Systematic Review)MultipleObesityEarly-life BPA exposure is associated with an increased risk of developing obesity in adulthood. mdpi.com

Advanced Mechanistic Research at the Molecular Level

Understanding precisely how BPA interacts with cellular components is fundamental to assessing its risk. Future research will focus on elucidating the complex molecular mechanisms through which BPA exerts its effects, moving beyond its well-known interaction with classical estrogen receptors.

BPA is known to interact with a variety of nuclear receptors, including estrogen receptors (ERα and ERβ), androgen receptors (AR), thyroid hormone receptors, and peroxisome proliferator-activated receptors (PPARs). pnas.orgnih.govplos.org Molecular dynamics simulations are being used to explore the detailed interactions between BPA and these receptors, revealing how it can mimic natural hormones and maintain the receptors in an active state. plos.org However, research also points to BPA's ability to act through non-classical pathways, such as binding to the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ). pnas.orgnih.gov This suggests that the net effect of BPA could result from synergistic actions through multiple signaling pathways. pnas.org

Advanced research is also investigating BPA's impact on cellular processes like oxidative stress and epigenetics. Studies have shown that BPA can increase the production of reactive oxygen species (ROS), leading to cellular damage. nih.govmdpi.com In spermatozoa, for example, BPA-induced oxidative stress is linked to reduced motility and viability. nih.gov Furthermore, BPA exposure can lead to epigenetic modifications, such as changes in DNA methylation, which can alter gene expression without changing the DNA sequence itself. nih.gov These epigenetic changes may underlie some of the long-term health effects observed after developmental exposure. medsci.org

Table 2: Key Molecular Targets and Mechanisms of Bisphenol A

Molecular Target/MechanismCellular/Systemic EffectReferences
Receptor Binding
Estrogen Receptors (ERα, ERβ)Mimics estrogen, affects reproduction, development, metabolism. pnas.orgplos.org
Androgen Receptor (AR)Acts as an antagonist, potentially impairing male reproductive function. nih.govmedsci.org
G protein-coupled estrogen receptor (GPR30)Affects metabolism and cancer progression. nih.gov
Estrogen-Related Receptor γ (ERRγ)Binds and activates, contributing to endocrine disruption. pnas.org
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Induces adipogenesis (fat cell development). nih.govplos.org
Thyroid Hormone ReceptorInhibits transcriptional activity induced by thyroid hormones. medsci.org
Cellular Processes
Oxidative StressIncreases reactive oxygen species (ROS), leading to cellular damage. nih.govmdpi.com
Epigenetic ModificationsAlters DNA methylation and microRNA expression, affecting gene regulation. nih.gov

Cumulative and Mixture Exposure Research

Humans are not exposed to BPA in isolation but rather to a complex mixture of environmental chemicals. A critical future direction for research is to understand the cumulative effects of BPA in combination with other substances, including its own analogues like Bisphenol S (BPS) and Bisphenol F (BPF), which are increasingly used as substitutes. acs.orgkassotislab.org

The concept of "mixture effects" posits that the combined impact of multiple chemicals can be greater than, less than, or equal to the sum of their individual effects (dose addition). mdpi.com Research has shown that mixtures of bisphenols can alter cellular processes in ways that are distinct from the effects of each chemical alone. kassotislab.org For example, studies investigating the combined effects of BPA and phthalates, another class of common endocrine disruptors, have found significant changes in body weight, hormone levels, and lipid profiles that were not always observed in single-compound exposures. mdpi.com

Assessing cumulative risk is becoming a priority for regulatory bodies. nih.gov This involves developing models that can account for exposure to multiple chemicals from various sources over time. The European Food Safety Authority (EFSA) recently re-evaluated the tolerable daily intake (TDI) for BPA, drastically lowering it, which has spurred further interest in the cumulative risk from bisphenol exposure as a whole. nih.gov Future studies will need to employ more environmentally realistic mixture designs, using concentrations and proportions that reflect actual human exposure levels found in biomonitoring studies. kassotislab.org

Development of Therapeutic and Preventive Strategies

Alongside understanding the risks, a growing area of research is focused on developing strategies to prevent or mitigate the potential adverse effects of BPA. researchgate.netnih.gov This includes both public health interventions and potential therapeutic approaches.

Preventive measures primarily focus on reducing exposure. This involves identifying major exposure sources and promoting the use of safer alternatives, such as BPA-free products. researchgate.netrsc.org Public awareness and regulatory actions, such as the ban on BPA in baby bottles, have already led to shifts in manufacturing practices. nih.govoup.com Future research will continue to identify exposure pathways and assess the safety of BPA substitutes to ensure they are not equally or more harmful. nih.govmdpi.com

Therapeutic research is exploring the potential of natural products and bioactive compounds to counteract BPA-induced toxicity. researchgate.netmdpi.com Various studies have investigated plant extracts and natural compounds for their ability to ameliorate the harmful effects of BPA in different experimental models. mdpi.com These compounds often work by targeting the same molecular pathways affected by BPA, such as oxidative stress and inflammatory signaling. mdpi.com While this research is still in early stages, it offers promising avenues for developing interventions to protect against the effects of unavoidable environmental exposures. researchgate.netrsc.org

Q & A

Q. Table 1. Key Analytical Techniques for BPA Detection

TechniqueApplicationSensitivity (LOD)Key ChallengesReference
HPLC-MS/MSUrine, serum, environmental samples0.1–0.5 ng/mLMatrix effects, cost
ImmunoassaysHigh-throughput screening1–5 ng/mLCross-reactivity with analogues
SPE-GC/MSFood packaging, dust0.05 ng/gDerivatization complexity

Q. Table 2. Strategies to Address Low-Dose Effects in BPA Research

StrategyImplementation ExampleOutcomeReference
NMDR-aware dosing regimens0.01–100 µg/kg in perinatal rodent studiesIdentifies developmental neurotoxicity
Transcriptomic profilingRNA-seq of hepatic tissues post-BPA exposureReveals non-linear gene expression
Cohort stratificationNHANES sub-analysis by age, sex, and ethnicityLinks low-dose BPA to cardiovascular risk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.